2-Hydroxy-5-iodobenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-5-iodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFVIWFKGYODKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40291293 | |
| Record name | 2-hydroxy-5-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1761-62-2 | |
| Record name | 5-Iodosalicylaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1761-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 74697 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001761622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1761-62-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74697 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-hydroxy-5-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Iodosalicylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-5-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-iodobenzaldehyde, also known as 5-iodosalicylaldehyde, is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis. Its unique molecular architecture, featuring a reactive aldehyde group, a phenolic hydroxyl group, and an iodine substituent on the benzene ring, makes it a valuable precursor for the synthesis of a wide array of complex organic molecules, including Schiff bases, heterocyclic compounds, and metal complexes. These derivatives have garnered significant interest in the fields of medicinal chemistry and materials science due to their potential biological activities and diverse applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of this compound.
Chemical and Physical Properties
This compound is a solid at room temperature, typically appearing as a white to light yellow or orange powder or crystalline solid[1][2][3]. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1761-62-2 | [1][3][4] |
| Molecular Formula | C₇H₅IO₂ | [4] |
| Molecular Weight | 248.02 g/mol | [4] |
| Appearance | White to light yellow to light orange powder or crystal | [1][2][3] |
| Melting Point | 98-102 °C | [1][2][3] |
| Purity | >95.0% (GC) | [1][2][3] |
| Storage | Room temperature, in a cool and dark place, under inert gas | [1][2][3] |
| Sensitivity | Air and light sensitive | [1][2] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Mass Spectrometry
The mass spectrum of this compound confirms its molecular weight. The molecular ion peak (M+) is observed at m/z 248, corresponding to the molecular formula C₇H₅IO₂[5].
Infrared (IR) Spectroscopy
-
A broad O-H stretching band for the phenolic hydroxyl group.
-
A C-H stretching band for the aldehydic proton.
-
A strong C=O stretching band for the aldehyde carbonyl group.
-
C=C stretching bands for the aromatic ring.
-
A C-I stretching band.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR spectral data with definitive peak assignments for this compound are not explicitly provided in the searched results. However, based on the analysis of related compounds, the following assignments can be predicted.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11.0 | Singlet | 1H | Phenolic -OH |
| ~9.8 | Singlet | 1H | Aldehydic -CHO |
| ~7.9 | Doublet | 1H | Aromatic H |
| ~7.7 | Doublet of doublets | 1H | Aromatic H |
| ~7.0 | Doublet | 1H | Aromatic H |
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (ppm) | Assignment |
| ~195 | Aldehyde C=O |
| ~160 | Aromatic C-OH |
| ~145 | Aromatic C-I |
| ~140 | Aromatic C-H |
| ~125 | Aromatic C-H |
| ~120 | Aromatic C-CHO |
| ~118 | Aromatic C-H |
| ~85 | Aromatic C-I |
Synthesis and Purification
Synthesis Protocol
A common method for the synthesis of this compound is the iodination of salicylaldehyde using N-iodosuccinimide (NIS) as the iodinating agent.
General Procedure:
-
Dissolve salicylaldehyde in a suitable solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane.
-
To this stirred solution, add N-iodosuccinimide (NIS).
-
The reaction mixture is stirred at room temperature or under reflux.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified.
Purification Protocols
Recrystallization: Recrystallization is a common technique for purifying solid organic compounds.
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, aqueous ethanol).
-
If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.
-
Allow the hot, saturated solution to cool slowly to room temperature, which will induce crystallization.
-
Further cooling in an ice bath can maximize the yield of crystals.
-
The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried.
Column Chromatography: For separating mixtures with components of different polarities, column chromatography is a highly effective method.
-
A slurry of silica gel in a non-polar solvent (e.g., hexane) is packed into a glass column.
-
The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column.
-
A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is passed through the column to elute the components.
-
Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
The solvent from the combined pure fractions is then evaporated to yield the purified this compound[6][7][8][9].
References
- 1. rsc.org [rsc.org]
- 2. New Antimicrobial Strategies Based on Metal Complexes [mdpi.com]
- 3. This compound | 1761-62-2 | TCI AMERICA [tcichemicals.com]
- 4. 5-Iodosalicylaldehyde | C7H5IO2 | CID 252612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. orgsyn.org [orgsyn.org]
An In-depth Technical Guide to 5-Iodosalicylaldehyde (CAS: 1761-62-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Iodosalicylaldehyde, a halogenated derivative of salicylaldehyde, is a versatile building block in organic synthesis with significant potential in medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the presence of an iodine atom on the aromatic ring, make it a valuable precursor for the synthesis of a wide array of biologically active compounds and functional materials. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Iodosalicylaldehyde. It further details experimental protocols for its synthesis and key reactions, and explores the biological activities of its derivatives, including their potential anticancer mechanisms involving the induction of apoptosis.
Chemical and Physical Properties
5-Iodosalicylaldehyde is a pale yellow to white crystalline solid. The presence of the electron-withdrawing iodine atom and the electron-donating hydroxyl group on the benzene ring influences its reactivity and physical properties.
| Property | Value | Reference(s) |
| CAS Number | 1761-62-2 | [1][2] |
| Molecular Formula | C₇H₅IO₂ | [1] |
| Molecular Weight | 248.02 g/mol | [1] |
| Melting Point | 98-100 °C | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Purity | ≥95% | [1] |
| Solubility | Soluble in common organic solvents such as ethanol, methanol, and dichloromethane. | |
| InChI Key | PDFVIWFKGYODKD-UHFFFAOYSA-N | |
| SMILES | O=Cc1cc(I)ccc1O |
Synthesis of 5-Iodosalicylaldehyde
The synthesis of 5-Iodosalicylaldehyde is typically achieved through the electrophilic iodination of salicylaldehyde. Two common methods are detailed below.
Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)
This method offers good yields and regioselectivity under relatively mild conditions.
Materials:
-
Salicylaldehyde
-
N-Iodosuccinimide (NIS)
-
Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane ((CH₂Cl)₂)
-
Triphenylphosphorane bis(trifluoromethylsulfonyl)imide (Ph₃PAuNTf₂) (catalyst)
-
Hexane
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a stirred solution of salicylaldehyde (1 mmol) in dichloromethane (0.1 M), add triphenylphosphorane bis(trifluoromethylsulfonyl)imide (0.025 mmol).
-
Add N-iodosuccinimide (1.1 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature or under reflux until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 5-Iodosalicylaldehyde.
Experimental Protocol: Iodination using Potassium Iodate and Iodine
This method provides an alternative route for the synthesis of 5-Iodosalicylaldehyde.
Materials:
-
Salicylaldehyde
-
Ethanol or Methanol
-
Acetic acid
-
Phosphoric acid
-
Potassium iodate (KIO₃)
-
Iodine (I₂) or Potassium iodide (KI)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve salicylaldehyde in ethanol or methanol.
-
Add acetic acid and phosphoric acid to the solution and stir.
-
Add an equimolar amount of the iodinating agent (a mixture of KIO₃ and I₂, or KIO₃ and KI).
-
Maintain the reaction temperature between 25-40 °C and stir for 2-12 hours.
-
After the reaction is complete, add water to the reaction mixture to precipitate the product.
-
Filter the precipitate and wash it with an ethanol-water solution to yield 5-Iodosalicylaldehyde.
Key Reactions and Experimental Protocols
5-Iodosalicylaldehyde is a versatile intermediate for various organic transformations, including Schiff base formation and Suzuki coupling reactions.
Schiff Base Formation
The aldehyde functional group of 5-Iodosalicylaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, which are important ligands in coordination chemistry and possess a range of biological activities.
Experimental Protocol: Synthesis of a 5-Iodosalicylaldehyde Schiff Base
Materials:
-
5-Iodosalicylaldehyde
-
A primary amine (e.g., aniline or a substituted aniline)
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve 5-Iodosalicylaldehyde (1 mmol) in ethanol in a round-bottom flask.
-
Add an equimolar amount of the primary amine to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Suzuki Coupling
The iodine atom in 5-Iodosalicylaldehyde serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, enabling the formation of carbon-carbon bonds.
Experimental Protocol: Suzuki Coupling of 5-Iodosalicylaldehyde
Materials:
-
5-Iodosalicylaldehyde
-
An arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
A base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
A suitable solvent system (e.g., toluene/water, dioxane/water, or DMF/water)
-
Standard Schlenk line or glovebox equipment for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
In a Schlenk flask, combine 5-Iodosalicylaldehyde (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Perform an aqueous workup by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biological Activities and Signaling Pathways
Derivatives of 5-Iodosalicylaldehyde, particularly its Schiff base complexes and products of Suzuki coupling, have garnered significant interest for their potential biological applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Anticancer Activity and Apoptosis Induction
Numerous studies have reported the cytotoxic effects of metal complexes of salicylaldehyde Schiff bases against various cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis, or programmed cell death. While the precise signaling pathways for 5-Iodosalicylaldehyde derivatives are still under investigation, the general mechanisms of apoptosis induction by similar compounds involve both intrinsic and extrinsic pathways.
Intrinsic (Mitochondrial) Pathway: This pathway is often initiated by cellular stress, such as that induced by cytotoxic compounds. Key events include the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2). This leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to cell death.
Extrinsic (Death Receptor) Pathway: This pathway is activated by the binding of extracellular death ligands to transmembrane death receptors. This binding leads to the recruitment of adaptor proteins and the activation of caspase-8, which in turn can directly activate the executioner caspase-3 or cleave Bid to tBid, thereby engaging the intrinsic pathway.
Applications in Drug Development and Research
The chemical versatility of 5-Iodosalicylaldehyde makes it a valuable tool for:
-
Lead Compound Synthesis: Its ability to undergo various chemical modifications allows for the creation of libraries of compounds for high-throughput screening in drug discovery programs.
-
Probe Development: The introduction of the iodo-substituent provides a site for radiolabeling or the attachment of fluorescent tags, enabling its use as a molecular probe to study biological processes.
-
Material Science: It serves as a monomer or cross-linking agent in the synthesis of novel polymers and functional materials.
Conclusion
5-Iodosalicylaldehyde is a key chemical intermediate with a broad spectrum of applications. Its straightforward synthesis and diverse reactivity make it an important building block for the development of new pharmaceuticals, particularly in the area of anticancer research. Further investigation into the specific molecular targets and signaling pathways of its derivatives will be crucial in realizing its full therapeutic potential. This guide provides a foundational understanding for researchers and scientists working with this versatile compound.
References
Spectroscopic Profile of 2-Hydroxy-5-iodobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxy-5-iodobenzaldehyde, a key aromatic building block in medicinal chemistry and materials science. This document presents available spectroscopic data including mass spectrometry and infrared spectroscopy, alongside detailed experimental protocols for acquiring such data.
Core Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound (also known as 5-Iodosalicylaldehyde).
Table 1: Mass Spectrometry Data
| Parameter | Value | Source |
| Molecular Formula | C₇H₅IO₂ | PubChem[1] |
| Molecular Weight | 248.02 g/mol | PubChem[1] |
| Exact Mass | 247.933424 g/mol | SpectraBase[2] |
| Ionization Type | Electron Ionization (EI) | SpectraBase[2] |
Further details on the mass spectrum can be accessed via SpectraBase.
Table 2: Infrared (IR) Spectroscopy Data
A vapor phase IR spectrum is available for this compound.[1] Key expected vibrational frequencies for this molecule include:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H Stretch (Phenolic) | 3200 - 3600 (broad) | Hydrogen-bonded hydroxyl group |
| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic ring C-H bonds |
| C=O Stretch (Aldehyde) | 1650 - 1690 | Conjugated aldehyde carbonyl |
| C=C Stretch (Aromatic) | 1450 - 1600 | Aromatic ring skeletal vibrations |
| C-I Stretch | 500 - 600 | Carbon-iodine bond vibration |
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Detailed experimental ¹H and ¹³C NMR data with assigned chemical shifts, coupling constants, and multiplicities for this compound are not explicitly available in the public domain search results. For analogous aromatic aldehydes, the aldehydic proton typically appears in the downfield region of the ¹H NMR spectrum (δ 9-10 ppm).[3] Protons on the aromatic ring would exhibit chemical shifts and coupling patterns dependent on their substitution. In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde is expected to resonate at a significantly downfield chemical shift (δ 190-200 ppm).
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available in the searched literature. However, general standard procedures for obtaining spectroscopic data for solid aromatic compounds are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for acquiring NMR spectra of solid aromatic aldehydes is as follows:
-
Sample Preparation:
-
Accurately weigh approximately 5-20 mg of the solid this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[4]
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of approximately 0.6-0.7 mL in a clean vial.[4][5] Ensure complete dissolution, using gentle vortexing or sonication if necessary.[4]
-
Transfer the solution to a standard 5 mm NMR tube using a pipette, ensuring no solid particles are transferred.[5] The solution height in the tube should be approximately 4-5 cm.[4]
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.[4]
-
-
Data Acquisition:
-
The NMR spectra can be recorded on a spectrometer operating at a standard frequency, such as 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[6]
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to optimize its homogeneity and improve spectral resolution.
-
Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.
-
Data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
For a solid sample like this compound, the following Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly used:
Attenuated Total Reflectance (ATR) Method:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.[7]
-
Record the FTIR spectrum.
Potassium Bromide (KBr) Pellet Method:
-
Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]
-
Place the mixture into a pellet die and apply high pressure using a hydraulic press to form a thin, transparent pellet.[7][8]
-
Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.[7] A background spectrum of a blank KBr pellet should be recorded for background correction.[8]
Mass Spectrometry (MS)
A general procedure for obtaining the mass spectrum of an aromatic compound using a gas chromatography-mass spectrometry (GC-MS) system with electron ionization (EI) is as follows:
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC) to ensure purity. A dilute solution of the compound in a volatile solvent is injected into the GC.
-
Ionization: In the ion source of the mass spectrometer, molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion (radical cation) and various fragment ions.[9][10]
-
Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[9][10]
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which plots ion intensity versus m/z.[9]
Data Analysis Workflow
The following diagram illustrates the logical workflow for the analysis and interpretation of the spectroscopic data of this compound.
Caption: Workflow for Spectroscopic Data Analysis.
References
- 1. 5-Iodosalicylaldehyde | C7H5IO2 | CID 252612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. jascoinc.com [jascoinc.com]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
An In-depth Technical Guide to 2-Hydroxy-5-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and key applications of 2-Hydroxy-5-iodobenzaldehyde, a crucial intermediate in synthetic organic chemistry and drug discovery.
Molecular Structure and Properties
This compound, also known as 5-Iodosalicylaldehyde, is an aromatic aldehyde.[1][2][3][4][5] The molecule consists of a benzene ring substituted with a hydroxyl group (-OH), an aldehyde group (-CHO), and an iodine atom (-I).
Molecular Formula: C₇H₅IO₂[1][3][4][6][7]
Molecular Weight: 248.02 g/mol [1][3][4][7]
The key physicochemical and safety data for this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| CAS Number | 1761-62-2 | [1][2][3][4] |
| Appearance | White to light yellow or light orange powder/crystal | [3][5] |
| Melting Point | 98-102 °C | [2][3][5] |
| Purity | >95.0% (GC) | [3][4][5] |
| Storage Conditions | Room temperature, cool, dark, under inert gas, air-sensitive | [3][4][7] |
Experimental Protocols
Synthesis of this compound from Salicylaldehyde
This protocol outlines a general method for the iodination of salicylaldehyde to produce this compound.[2]
Materials:
-
Salicylaldehyde
-
Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane ((CH₂Cl)₂)
-
Triphenylphosphorane bis(trifluoromethylsulfonyl)imide (Ph₃PAuNTf₂)
-
N-iodosuccinimide (NIS)
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
A solution of salicylaldehyde (1 mmol) in dichloromethane or 1,2-dichloroethane (0.1 M) is prepared in a suitable reaction vessel.
-
To this stirred solution, triphenylphosphorane bis(trifluoromethylsulfonyl)imide (0.025 mmol, 19 mg) is added.
-
N-iodosuccinimide (1.1 mmol, 248 mg) is then added to the mixture.
-
The reaction mixture is stirred at room temperature or under reflux conditions.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) until the complete conversion of salicylaldehyde is observed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product is purified by flash column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Applications in Research and Drug Development
This compound is a valuable building block in the synthesis of more complex molecules, particularly Schiff bases. Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group but not hydrogen. These compounds and their metal complexes are of significant interest in medicinal chemistry due to their potential as anticancer agents.
The workflow for the synthesis of a Schiff base from this compound and a primary amine is depicted in the diagram below.
Caption: Synthesis workflow for a Schiff base from this compound.
References
- 1. 2-HYDROXY-5-IODO-BENZALDEHYDE | 1761-62-2 [chemicalbook.com]
- 2. ijser.in [ijser.in]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. This compound | 1761-62-2 | TCI AMERICA [tcichemicals.com]
- 5. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijcrt.org [ijcrt.org]
An In-depth Technical Guide to the Solubility of 2-Hydroxy-5-iodobenzaldehyde in Organic Solvents
This technical guide provides a comprehensive overview of the solubility of 2-Hydroxy-5-iodobenzaldehyde, a compound of interest for researchers, scientists, and professionals in drug development. Understanding its solubility is crucial for its application in synthesis, formulation, and biological studies. This document outlines the available solubility data, detailed experimental protocols for its determination and synthesis, and visual representations of relevant chemical and biological pathways.
Core Data Presentation: Solubility of this compound
| Solvent Classification | Solvent Name | Chemical Formula | Solubility (g/mL) at 25 °C |
| Polar Protic Solvents | Methanol | CH₃OH | Data not available |
| Ethanol | C₂H₅OH | Data not available | |
| Isopropanol | C₃H₈O | Data not available | |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Data not available |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Data not available | |
| Acetone | C₃H₆O | Data not available | |
| Acetonitrile | CH₃CN | Data not available | |
| Nonpolar Solvents | Dichloromethane | CH₂Cl₂ | Data not available |
| Chloroform | CHCl₃ | Data not available | |
| Toluene | C₇H₈ | Data not available | |
| Hexane | C₆H₁₄ | Data not available | |
| Ethyl Acetate | C₄H₈O₂ | Data not available |
Note: One source indicates a solubility of "30 g/mL at 25 °C" without specifying the solvent, which is therefore not included in this table.[1]
Experimental Protocols
Protocol for Determining the Solubility of this compound
The following is a standard laboratory protocol for determining the solubility of this compound in an organic solvent of choice. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.45 µm, solvent-compatible)
-
Syringes
-
Pre-weighed evaporation dishes or flasks
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 or 10 mL) of the chosen solvent. An excess of solid should be visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the solution to stand undisturbed for a short period to let the excess solid settle.
-
Carefully draw a known volume of the supernatant into a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved solid.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute. Alternatively, use a vacuum desiccator.
-
Continue drying until all the solvent has evaporated and a constant weight of the dried solute is achieved.
-
Weigh the evaporation dish with the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final mass.
-
The solubility can then be expressed in various units, such as g/mL or mg/mL, by dividing the mass of the dissolved solute by the volume of the solvent used.
-
Synthesis of this compound
A common method for the synthesis of this compound is through the iodination of salicylaldehyde.[1]
Materials:
-
Salicylaldehyde
-
Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane ((CH₂Cl)₂)
-
Triphenylphosphorane bis(trifluoromethylsulfonyl)imide (Ph₃PAuNTf₂) (as a catalyst)
-
N-iodosuccinimide (NIS)
-
Hexane
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer
-
Apparatus for thin-layer chromatography (TLC)
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve salicylaldehyde (1 mmol) in dichloromethane or 1,2-dichloroethane (to a concentration of 0.1 M).
-
To this stirred solution, add triphenylphosphorane bis(trifluoromethylsulfonyl)imide (0.025 mmol).
-
Subsequently, add N-iodosuccinimide (1.1 mmol).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or under reflux conditions.
-
Monitor the progress of the reaction using thin-layer chromatography until the complete conversion of salicylaldehyde is observed.
-
-
Product Isolation and Purification:
-
Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.[1]
-
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from salicylaldehyde.
Caption: Workflow for the synthesis of this compound.
Potential Biological Signaling Pathway: Nrf2/HO-1 Activation
While the specific biological activities of this compound are not extensively documented, structurally similar phenolic compounds have been shown to modulate cellular signaling pathways involved in oxidative stress response. One such pathway is the Nrf2/HO-1 pathway. The following diagram illustrates a hypothetical mechanism by which this compound could activate this protective pathway.
Caption: Potential mechanism of Nrf2/HO-1 pathway activation.
References
Purity Analysis of 2-Hydroxy-5-iodobenzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the purity analysis of 2-Hydroxy-5-iodobenzaldehyde, a key intermediate in pharmaceutical synthesis. The document details experimental protocols for various analytical techniques, discusses potential impurities, and presents a hypothetical signaling pathway involvement based on structural analogs.
Introduction
This compound (also known as 5-iodosalicylaldehyde) is an aromatic aldehyde containing hydroxyl and iodo functional groups. Its purity is critical for its use in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. This guide outlines the essential analytical procedures to ensure the quality and consistency of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅IO₂ |
| Molecular Weight | 248.02 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 98-102 °C |
| CAS Number | 1761-62-2 |
Purity Assessment Methodologies
The purity of this compound is typically determined using a combination of chromatographic and titrimetric methods. Spectroscopic techniques are employed for structural confirmation and identification of impurities.
Gas Chromatography (GC)
Gas chromatography is a primary method for assessing the purity of this compound and quantifying volatile impurities. Commercial suppliers often specify a purity of >95.0% as determined by GC.
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for the analysis of polar aromatic compounds, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile impurities and for purity determination. A reverse-phase method is generally suitable for this compound.
Experimental Protocol:
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of water (with 0.1% phosphoric acid) and acetonitrile is often effective for separating salicylaldehyde derivatives.[1][2][3]
-
Solvent A: Water with 0.1% Phosphoric Acid
-
Solvent B: Acetonitrile
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-30 min: Return to initial conditions.
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL of a 0.5 mg/mL solution in the initial mobile phase composition.
-
Quantification: Purity is calculated based on the peak area percentage.
Neutralization Titration
The acidic nature of the phenolic hydroxyl group allows for purity assessment via neutralization titration. This method quantifies the main component and any acidic impurities.
Experimental Protocol:
-
Apparatus: Burette, beaker, magnetic stirrer.
-
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
High-purity solvent (e.g., ethanol or a mixture of ethanol and water) to dissolve the sample.
-
Phenolphthalein indicator solution.
-
-
Procedure:
-
Accurately weigh approximately 200-250 mg of this compound into a beaker.
-
Dissolve the sample in 50 mL of the chosen solvent.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with the standardized 0.1 M NaOH solution until a persistent pink color is observed.
-
Record the volume of NaOH consumed.
-
-
Calculation: The purity is calculated using the following formula: Purity (%) = (V × M × MW) / (W × 10) Where:
-
V = Volume of NaOH solution used (mL)
-
M = Molarity of the NaOH solution
-
MW = Molecular weight of this compound (248.02 g/mol )
-
W = Weight of the sample (mg)
-
Spectroscopic Analysis
Spectroscopic methods are essential for the structural confirmation of this compound and the identification of unknown impurities.
Table 2: Spectroscopic Data for this compound
| Technique | Key Data |
| ¹H NMR | Characteristic signals for the aldehyde proton (~9.8 ppm), the hydroxyl proton, and the aromatic protons. |
| ¹³C NMR | Signals corresponding to the carbonyl carbon, the carbon bearing the hydroxyl group, the carbon bearing the iodine atom, and other aromatic carbons. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the hydroxyl group (O-H stretch), the aldehyde group (C=O stretch), and the aromatic ring. |
Potential Impurities
Understanding the synthesis of this compound is crucial for identifying potential impurities. A common synthetic route involves the iodination of salicylaldehyde.
Potential Impurities may include:
-
Starting Material: Unreacted salicylaldehyde.
-
Isomers: 2-Hydroxy-3-iodobenzaldehyde and other positional isomers.
-
Over-iodinated Products: Di-iodinated salicylaldehydes.
-
By-products from side reactions.
The chromatographic methods described above are suitable for the detection and quantification of these potential impurities.
Logical and Signaling Pathway Visualization
Experimental Workflow for Purity Analysis
The following diagram illustrates a typical workflow for the comprehensive purity analysis of a batch of this compound.
Caption: Workflow for the purity analysis of this compound.
Hypothetical Signaling Pathway Involvement
While there is no direct evidence for the involvement of this compound in specific signaling pathways, structurally similar phenolic compounds have been shown to modulate cellular processes. For instance, some substituted benzaldehydes have been investigated for their effects on pathways like the Nrf2/HO-1 pathway, which is involved in the cellular response to oxidative stress.[4][5][6][7][8] Based on this, a hypothetical inhibitory role of this compound on the Nrf2 signaling pathway is proposed below. This is a theoretical model and requires experimental validation.
References
- 1. Separation of Salicylaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. selleck.co.jp [selleck.co.jp]
- 5. Natural Nrf2 Inhibitors: A Review of Their Potential for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 7. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]
- 8. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 2-Hydroxy-5-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Hydroxy-5-iodobenzaldehyde (CAS No. 1761-62-2), a key intermediate in the synthesis of various biologically active compounds. Adherence to these protocols is critical to ensure personnel safety and maintain the integrity of research.
Chemical and Physical Properties
This compound, also known as 5-iodosalicylaldehyde, is a white to light yellow or light orange crystalline powder.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅IO₂ | [1][2] |
| Molecular Weight | 248.02 g/mol | [1][2] |
| Melting Point | 98-100 °C | [3][4] |
| Boiling Point | 282 °C at 760 mmHg | [3] |
| Density | 1.96 g/cm³ (predicted) | |
| Flash Point | 124.3 °C | [3] |
| Vapor Pressure | 0.00202 mmHg at 25°C | [3] |
| Appearance | White to light yellow to light orange powder/crystal | [1][2] |
| Purity | >95.0% (GC) | [1][2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are outlined below.
| Hazard Class | GHS Classification | Signal Word | Hazard Statements |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[3] |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation.[3] |
To the best of our knowledge, the toxicological properties of this material have not been thoroughly investigated. [5] Quantitative toxicity data such as LD50 or LC50 are not currently available for this specific compound. However, research on iodinated aromatic compounds suggests they can exhibit significant toxicity.[1] Therefore, it is imperative to handle this chemical with a high degree of caution.
Experimental Protocols: Safe Handling and Use
Due to its hazardous nature as a fine powder, strict protocols must be followed to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive set of PPE is mandatory when handling this compound.
| PPE | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact which can lead to irritation. |
| Body Protection | A fully fastened laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter. | Required to prevent respiratory tract irritation from inhaled powder. |
Weighing and Handling Protocol for Hazardous Powders
This protocol is designed to minimize the risk of aerosolization and contamination.
-
Preparation: Designate a specific area for handling, preferably within a certified chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Tare the Container: Place a sealable container (e.g., a vial with a screw cap) on the analytical balance and tare it.
-
Transfer in a Fume Hood: Move the tared container and the stock bottle of this compound into the chemical fume hood.
-
Aliquot the Powder: Carefully transfer the desired amount of powder from the stock bottle to the tared container. Use a dedicated spatula for this purpose. Keep the stock bottle and the receiving container as low as possible to minimize the dispersion of dust.
-
Seal and Re-weigh: Securely close the container with the aliquot and carefully wipe the exterior to remove any residual powder. Move the sealed container back to the balance to obtain the precise weight.
-
Dissolution: If preparing a solution, add the solvent to the sealed container within the fume hood.
-
Cleanup: Decontaminate the spatula and the work surface within the fume hood. Dispose of all contaminated disposable materials (e.g., bench paper, gloves) as hazardous waste.
Caption: Workflow for Safely Weighing this compound.
First Aid Measures
In case of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[5] |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[5] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Ingestion | If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center. |
Storage and Incompatibility
Proper storage is essential to maintain the stability and integrity of this compound.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.
Spill and Leak Procedures
In the event of a spill, follow these procedures to mitigate the hazard.
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Wearing appropriate PPE, cover the spill with a dry absorbent material such as sand or vermiculite.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal. Avoid generating dust.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
Caption: Logical Diagram for Hazard Mitigation.
Disposal Considerations
This compound and any contaminated materials must be disposed of as hazardous waste.
-
Waste Characterization: This compound is a non-radioactive, iodinated organic material.
-
Disposal Method: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[6] All disposal practices must comply with federal, state, and local regulations.
-
Recycling: Consider programs for iodine waste recycling, which can offer a more sustainable disposal route for iodine-containing waste streams.[7]
Biological Activity and Potential Signaling Pathways
5-Iodosalicylaldehyde is a valuable precursor in the synthesis of compounds with potential biological activities, including anti-inflammatory and antimicrobial properties.[8] For instance, derivatives could potentially modulate inflammatory pathways. A hypothetical mechanism could involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.
Caption: Hypothetical Inhibition of the NF-κB Signaling Pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-Iodosalicylaldehyde | C7H5IO2 | CID 252612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structure-toxicity relationships of iodinated aromatic carbonates and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. fishersci.com [fishersci.com]
- 6. biosynth.com [biosynth.com]
- 7. web.uri.edu [web.uri.edu]
- 8. chemimpex.com [chemimpex.com]
A Theoretical and Experimental Guide to 2-Hydroxy-5-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Hydroxy-5-iodobenzaldehyde (also known as 5-Iodosalicylaldehyde), a valuable building block in medicinal chemistry and organic synthesis. While extensive theoretical studies on this specific molecule are not yet prevalent in scientific literature, this document outlines a robust computational methodology for its theoretical analysis, based on established practices for similar aromatic aldehydes. This guide also presents a detailed, verified experimental protocol for its synthesis and collates its key physicochemical properties.
Physicochemical Properties
This compound is a solid, appearing as a white to light yellow or orange powder or crystal.[1] It is recognized for its utility as an intermediate in the synthesis of more complex molecules, including potential anti-inflammatory and antimicrobial agents.[2]
| Property | Value | Reference |
| Molecular Formula | C₇H₅IO₂ | |
| Molecular Weight | 248.02 g/mol | |
| CAS Number | 1761-62-2 | [3] |
| Melting Point | 98-100 °C (lit.) | [3] |
| Appearance | White to Light yellow/orange powder | |
| Purity | >95.0% (GC) | |
| Synonyms | 5-Iodosalicylaldehyde | [3] |
Experimental Protocol: Synthesis of this compound
The following protocol describes a general and effective method for the synthesis of this compound from salicylaldehyde.[3]
Materials:
-
Salicylaldehyde (1 mmol)
-
Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane ((CH₂Cl)₂) (to make a 0.1 M solution)
-
Triphenylphosphorane bis(trifluoromethylsulfonyl)imide (Ph₃PAuNTf₂) (0.025 mmol, 19 mg)
-
N-Iodosuccinimide (NIS) (1.1 mmol, 248 mg)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Dissolution: In a round-bottom flask, prepare a 0.1 M solution of salicylaldehyde by dissolving it in either dichloromethane or 1,2-dichloroethane.
-
Catalyst Addition: To the stirred solution, add triphenylphosphorane bis(trifluoromethylsulfonyl)imide (Ph₃PAuNTf₂).
-
Iodinating Agent Addition: Following the catalyst, add N-iodosuccinimide (NIS) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. The reaction can also be conducted under reflux conditions to potentially increase the rate.
-
Monitoring: Monitor the progress of the reaction for the complete conversion of salicylaldehyde using Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product should be purified by column chromatography to obtain pure this compound.
Caption: Synthesis workflow for this compound.
Theoretical Studies: A Methodological Approach
Computational Protocol
The following protocol details the steps for a comprehensive theoretical analysis of the molecule.
-
Geometry Optimization:
-
Method: Density Functional Theory (DFT).
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[4][5]
-
Basis Set: 6-311++G(d,p).[4][5] This basis set is recommended for its balance of accuracy and computational cost, providing a good description of electron correlation and polarization.
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
-
Procedure: The initial molecular structure of this compound is built and optimized to find the global minimum on the potential energy surface. A frequency calculation is then performed to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).
-
-
Vibrational Analysis:
-
Procedure: Using the optimized geometry, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)).
-
Output: This calculation yields the theoretical infrared (IR) and Raman spectra. The calculated frequencies are typically scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental spectra.[5][8]
-
Significance: The analysis helps in the assignment of experimental vibrational bands to specific molecular motions (e.g., C=O stretch, O-H bend).
-
-
Electronic Properties Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated.
-
Significance: The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap suggests higher reactivity.
-
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites.
-
Significance: The MEP is invaluable for predicting how the molecule will interact with other species, highlighting regions prone to electrophilic or nucleophilic attack.
-
-
-
Natural Bond Orbital (NBO) Analysis:
-
Procedure: NBO analysis is performed on the optimized structure to investigate charge delocalization, hyperconjugative interactions, and the nature of chemical bonds.[2][5][9]
-
Significance: This analysis provides a quantitative picture of the Lewis structure, bond polarities, and the stabilizing effects of electron delocalization within the molecule.
-
Caption: Proposed workflow for the theoretical analysis of this compound.
Conclusion
This compound is a significant compound with practical applications in chemical synthesis. While this guide provides a solid foundation with a detailed synthesis protocol and known physical properties, the area of its theoretical and computational characterization remains largely unexplored. The proposed methodological framework for DFT calculations offers a clear pathway for future research to elucidate its electronic structure, reactivity, and spectroscopic properties. Such studies would not only contribute to a fundamental understanding of this molecule but also enhance its application in rational drug design and materials science.
References
- 1. This compound | 1761-62-2 | TCI AMERICA [tcichemicals.com]
- 2. q-chem.com [q-chem.com]
- 3. 2-HYDROXY-5-IODO-BENZALDEHYDE | 1761-62-2 [chemicalbook.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. NBO [cup.uni-muenchen.de]
Methodological & Application
Synthesis and Biological Evaluation of Schiff Bases Derived from 2-Hydroxy-5-iodobenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis and biological evaluation of Schiff bases derived from 2-hydroxy-5-iodobenzaldehyde. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anticancer, and antioxidant activities. The inclusion of an iodine atom and a hydroxyl group in the benzaldehyde precursor can enhance the biological efficacy of the resulting Schiff bases.
Data Presentation
The following tables summarize representative quantitative data for the biological activities of Schiff bases. It is important to note that specific data for derivatives of this compound are not extensively available in the current literature. Therefore, data for structurally related Schiff bases are presented to indicate potential activity.
Table 1: Representative Antimicrobial Activity of Structurally Related Schiff Bases
| Schiff Base Derivative (Example) | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Sulfamethoxazole-salicylaldehyde Schiff base | Rapidly Growing Mycobacteria | 0.61 - 1.22 |
| Chitosan-based Schiff bases | Micrococcus luteus | 25 |
| Chitosan-based Schiff bases | Staphylococcus aureus | 12.5 |
| Schiff base from 5-aminopyrazole | Staphylococcus epidermidis | 7.81 |
Table 2: Representative Anticancer Activity of Structurally Related Schiff Bases
| Schiff Base Derivative (Example) | Cancer Cell Line | IC50 (µM) |
| Derivative of 2,4-dihydroxybenzaldehyde | PC3 (Prostate) | >15 |
| Derivative of 2-hydroxybenzaldehyde (8S3) | MCF-7 (Breast) | <0.1 |
| Derivative of 2-hydroxybenzaldehyde (8S3) | A549 (Lung) | Not specified, but cytotoxic |
| Derivative of 2-hydroxybenzaldehyde (8S3) | HCT-116 (Colon) | Not specified, but cytotoxic |
Table 3: Representative Antioxidant Activity of Structurally Related Schiff Bases
| Schiff Base Derivative (Example) | Antioxidant Assay | IC50 (µg/mL) |
| Nicotinic acid hydrazide-based Schiff base | DPPH Scavenging | 729.26[1] |
| 2-hydroxy-naphthaldehyde-based Schiff base | DPPH Scavenging | 589.6[1] |
| o-vanillin-based Schiff base | DPPH Scavenging | 3.82[1] |
Experimental Protocols
Synthesis of Schiff Bases from this compound
This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, amino acids)
-
Absolute ethanol
-
Glacial acetic acid (optional, as a catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with stirring.
-
In a separate beaker, dissolve the chosen primary amine (1 equivalent) in absolute ethanol.
-
Slowly add the ethanolic solution of the primary amine to the stirred solution of this compound at room temperature.
-
(Optional) Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
Collect the precipitate by filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Dry the purified crystalline product in a desiccator or vacuum oven.
-
Characterize the final product using spectroscopic methods such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) to confirm its structure.
Antimicrobial Activity Assay: Broth Microdilution Method for MIC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) of the synthesized Schiff bases against various microbial strains.[2]
Materials:
-
Synthesized Schiff base derivatives
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control (a known antibiotic or antifungal agent)
-
Negative control (broth with solvent, e.g., DMSO)
-
Incubator
Procedure:
-
Prepare a stock solution of the Schiff base in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the microbial inoculum to each well containing the Schiff base dilutions.
-
Include positive and negative control wells.
-
Incubate the plates at 37°C for 24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the cytotoxic effects of the synthesized Schiff bases on cancer cell lines.[3]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized Schiff base derivatives
-
Sterile 96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the Schiff base compounds in the culture medium.
-
After 24 hours, replace the medium with the medium containing different concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antioxidant Activity Assay: DPPH Radical Scavenging Assay
This assay is used to evaluate the free radical scavenging ability of the synthesized Schiff bases.[1]
Materials:
-
Synthesized Schiff base derivatives
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
Positive control (e.g., ascorbic acid, BHT)
-
96-well plate or spectrophotometer cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the Schiff base solutions in methanol.
-
In a 96-well plate or cuvettes, mix the DPPH solution with different concentrations of the Schiff base solutions.
-
Include a control (DPPH solution with methanol) and a positive control.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration that scavenges 50% of the DPPH radicals).
Mandatory Visualization
Caption: Experimental workflow for the synthesis, characterization, and biological evaluation of Schiff bases.
Caption: A potential signaling pathway for the anticancer activity of hydroxybenzaldehyde Schiff bases.[4]
References
Application Notes and Protocols for the Formation of Metal Complexes with 5-Iodosalicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the synthesis and characterization of metal complexes involving 5-Iodosalicylaldehyde. 5-Iodosalicylaldehyde is a versatile precursor in coordination chemistry, leading to the formation of metal complexes with significant potential in medicinal chemistry and materials science.[1] The introduction of an iodine atom onto the salicylaldehyde scaffold can influence the electronic properties and biological activities of the resulting metal complexes. These compounds are of particular interest to researchers in drug development due to the diverse biological activities exhibited by metal complexes, including antimicrobial and anticancer properties. This guide outlines the synthesis of both direct metal complexes of 5-Iodosalicylaldehyde and its Schiff base derivatives, provides methods for their characterization, and presents representative data.
Introduction to 5-Iodosalicylaldehyde Metal Complexes
5-Iodosalicylaldehyde is a derivative of salicylaldehyde, a naturally occurring phenolic aldehyde. The presence of the hydroxyl and aldehyde groups in proximity allows it to act as a bidentate ligand, coordinating with a variety of metal ions. The iodine atom at the 5-position is an electron-withdrawing group that can modulate the coordination properties of the ligand and the pharmacological activity of the resulting complex.
Metal complexes, particularly those with transition metals, are instrumental in the development of new therapeutic agents.[2][3][4][5] Their mechanisms of action are often different from purely organic drugs, offering potential solutions to challenges like drug resistance.[2] The formation of a chelate ring with the metal center often enhances the stability and biological efficacy of the organic ligand.
Schiff bases derived from 5-Iodosalicylaldehyde, formed by the condensation reaction with a primary amine, are also excellent ligands. These Schiff base metal complexes have garnered significant interest due to their wide range of applications in catalysis, and as antibacterial, antifungal, and anticancer agents.[6][7][8]
Experimental Protocols
Synthesis of a Generic Metal(II) Complex with 5-Iodosalicylaldehyde
This protocol describes a general method for the synthesis of a Metal(II) complex with 5-Iodosalicylaldehyde, for example, with metal ions such as Cu(II), Ni(II), Co(II), or Zn(II).
Materials:
-
5-Iodosalicylaldehyde (C₇H₅IO₂)
-
Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O, CoCl₂·6H₂O, Zn(CH₃COO)₂·2H₂O)
-
Methanol or Ethanol
-
A suitable base (e.g., sodium hydroxide, triethylamine)
-
Deionized water
-
Diethyl ether
Procedure:
-
Ligand Solution Preparation: Dissolve 2 mmol of 5-Iodosalicylaldehyde in 25 mL of methanol or ethanol. Gentle heating may be necessary to ensure complete dissolution.
-
Deprotonation: To the ligand solution, add a stoichiometric amount (2 mmol) of a methanolic solution of a base like sodium hydroxide dropwise with constant stirring. This facilitates the deprotonation of the phenolic hydroxyl group.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve 1 mmol of the chosen metal(II) salt in a minimal amount of methanol or deionized water.
-
Complexation Reaction: Slowly add the metal salt solution to the deprotonated ligand solution with continuous stirring. A change in color or the formation of a precipitate often indicates complex formation.
-
Reaction Completion: The reaction mixture is typically stirred at room temperature for 2-4 hours or refluxed for 1-2 hours to ensure the reaction goes to completion.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The precipitated metal complex is collected by filtration. The solid is then washed sequentially with the reaction solvent (methanol/ethanol), deionized water, and finally with a non-polar solvent like diethyl ether to remove unreacted starting materials.
-
Drying: The purified complex is dried in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a suitable temperature.
Synthesis of a Generic Schiff Base of 5-Iodosalicylaldehyde and its Metal(II) Complex
This protocol outlines the two-step synthesis of a Schiff base ligand from 5-Iodosalicylaldehyde and a primary amine, followed by its complexation with a metal(II) ion.
Materials:
-
5-Iodosalicylaldehyde
-
A primary amine (e.g., aniline, ethanolamine)
-
Metal(II) salt
-
Ethanol
-
Diethyl ether
Step 1: Synthesis of the Schiff Base Ligand
-
Dissolve 1 mmol of 5-Iodosalicylaldehyde in 20 mL of ethanol.
-
To this solution, add an equimolar amount (1 mmol) of the primary amine dissolved in 10 mL of ethanol.
-
The mixture is then refluxed for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon cooling, the Schiff base ligand often precipitates out of the solution. The precipitate is collected by filtration, washed with cold ethanol and diethyl ether, and then dried.
Step 2: Synthesis of the Schiff Base Metal Complex
-
Dissolve 2 mmol of the synthesized Schiff base ligand in 30 mL of hot ethanol.
-
In a separate flask, dissolve 1 mmol of the metal(II) salt in 15 mL of ethanol.
-
Slowly add the metal salt solution to the hot ligand solution with vigorous stirring.
-
The resulting mixture is refluxed for 3-4 hours, during which the metal complex usually precipitates.
-
After cooling, the complex is filtered, washed with ethanol and diethyl ether, and dried under vacuum over anhydrous CaCl₂.[7]
Characterization of Metal Complexes
The synthesized complexes should be characterized by a range of spectroscopic and analytical techniques to confirm their structure and purity.
-
Infrared (IR) Spectroscopy: Used to identify the coordination of the ligand to the metal ion. Key vibrational bands to monitor include the C=O (aldehyde), O-H (hydroxyl), and C=N (azomethine for Schiff bases) stretching frequencies.[9][10]
-
UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex and can help in determining the geometry of the complex.[8][11][12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are useful for characterizing the ligand and can also provide insights into the structure of diamagnetic metal complexes.
-
Elemental Analysis (CHN): Determines the percentage composition of carbon, hydrogen, and nitrogen in the complex, which is used to confirm the empirical formula.
-
Molar Conductivity Measurements: Helps in determining whether the complex is an electrolyte or non-electrolyte in a given solvent.
Quantitative Data
The following tables summarize representative quantitative data for metal complexes of salicylaldehyde derivatives. Note that specific values for 5-Iodosalicylaldehyde complexes may vary.
Table 1: Representative Infrared Spectral Data (cm⁻¹) for a Schiff Base Metal Complex
| Functional Group | Ligand | Metal Complex | Shift upon Complexation |
| ν(O-H) | ~3400 | Absent | Disappearance indicates deprotonation |
| ν(C=N) | ~1620 | ~1600-1610 | Shift to lower frequency |
| ν(C-O) phenolic | ~1280 | ~1300-1320 | Shift to higher frequency |
| ν(M-N) | - | ~450-500 | Appearance of new band |
| ν(M-O) | - | ~550-600 | Appearance of new band |
Table 2: Representative UV-Visible Spectral Data (λ_max, nm) for a Salicylaldehyde-based Metal Complex in DMSO
| Compound | π → π* Transitions | n → π* Transitions | d-d or Charge Transfer Bands |
| Ligand | ~280, ~320 | ~370 | - |
| Metal Complex | Shifted to longer wavelengths | Shifted to longer wavelengths | ~400-700 |
Table 3: Representative Cytotoxicity Data (IC₅₀ in µM) of Salicylaldehyde-based Metal Complexes against Cancer Cell Lines
Note: The following data is for analogous 5-bromosalicylaldehyde hydrazone complexes and other salicylaldehyde-based complexes and serves as a reference.
| Compound | Cell Line | IC₅₀ (µM) after 72h |
| 5-Bromosalicylaldehyde-4-hydroxybenzoylhydrazone | HL-60 | 3.14 |
| Ga(III) complex of above ligand | HL-60 | 1.31 |
| 5-Bromosalicylaldehyde isonicotinoylhydrazone | SKW-3 | 3.02 |
| Ga(III) complex of above ligand | SKW-3 | 1.14 |
| Cisplatin (Reference) | HL-60 | ~5.0 |
| Salicylaldehyde-based Cu(II) Complex | MCF-7 | < 5 |
| Doxorubicin (Reference) | MCF-7 | 48.03 |
Data adapted from references[6][15].
Table 4: Representative Stability Constants of Salicylaldehyde-based Metal Complexes
The stability of metal complexes in solution is a crucial parameter, often determined by potentiometric titration or spectrophotometric methods.[2][3][4][16][17]
| Metal Ion | Ligand | Method | log K₁ | log K₂ |
| Cu(II) | Salicylaldehyde thiosemicarbazone | Spectrophotometric | 4.33 | - |
| Fe(III) | Salicylhydroxamic acid | Spectrophotometric | 3.77 | - |
| Co(II) | Salicylhydroxamic acid | Spectrophotometric | 3.72 | - |
| Cu(II) | Schiff base of salicylaldehyde and m-aminophenol | Potentiometric | 8.90 | 7.60 |
| Ni(II) | Schiff base of salicylaldehyde and m-aminophenol | Potentiometric | 7.55 | 6.25 |
Data adapted from references[2][16].
Visualizations
Experimental Workflow
The general workflow for the synthesis and characterization of 5-Iodosalicylaldehyde metal complexes is depicted below.
Apoptotic Signaling Pathway
Metal complexes often exert their anticancer effects by inducing apoptosis (programmed cell death). The following diagram illustrates a generalized apoptotic signaling pathway that can be initiated by a cytotoxic metal complex.
Conclusion
The protocols and data presented herein provide a comprehensive guide for the synthesis, characterization, and potential application of metal complexes derived from 5-Iodosalicylaldehyde. These compounds represent a promising area of research for the development of novel therapeutic agents. The provided workflows and diagrams serve as a foundational resource for researchers entering this field. Further investigation into the specific biological mechanisms of 5-Iodosalicylaldehyde metal complexes is warranted to fully elucidate their therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ijsr.net [ijsr.net]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 7. Synthesis and characterization of different complexes derived from Schiff base and evaluation as a potential anticancer, antimicrobial, and insecticide agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. people.bath.ac.uk [people.bath.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. ijtsrd.com [ijtsrd.com]
Application Notes and Protocols for Fluorescent Probes Derived from 2-Hydroxy-5-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-iodobenzaldehyde serves as a versatile precursor for the synthesis of novel fluorescent probes, particularly Schiff base derivatives. The introduction of an iodine atom onto the salicylaldehyde scaffold can modulate the photophysical properties of the resulting fluorophores and provide a handle for further functionalization. Schiff bases derived from this compound have shown significant potential as "turn-on" fluorescent sensors for the selective detection of metal ions, which are crucial in various biological processes and are implicated in numerous diseases.
This document provides detailed application notes and protocols for a specific fluorescent probe synthesized from this compound, designed for the selective detection of Zinc (Zn²⁺) ions. Zinc is the second most abundant transition metal in the human body and plays vital roles in enzyme regulation, neurotransmission, and gene expression.[1] Dysregulation of zinc homeostasis is associated with several neurological disorders, including Alzheimer's and Parkinson's disease. Therefore, the development of sensitive and selective fluorescent probes for Zn²⁺ is of great importance in diagnostics and drug development.
The featured probe, a Schiff base ligand synthesized from this compound and 2-amino-3-methylpyridine, exhibits a significant fluorescence enhancement upon selective binding to Zn²⁺ ions.[1] This "turn-on" response is attributed to a combination of inhibited C=N isomerization and chelation-enhanced fluorescence (CHEF), making it a highly sensitive tool for zinc detection.[1]
Featured Fluorescent Probe: (E)-2-(((3-methylpyridin-2-yl)imino)methyl)-4-iodophenol (Probe L)
Probe L is an unsymmetrical Schiff base that demonstrates high selectivity and sensitivity for Zn²⁺ ions. In its free form, the probe exhibits weak fluorescence due to the isomerization of the C=N double bond, which provides a non-radiative decay pathway for the excited state.[1] Upon chelation with a Zn²⁺ ion, the molecular structure becomes more rigid, inhibiting the C=N isomerization and leading to a significant increase in fluorescence intensity.[1]
Signaling Pathway
The detection mechanism of Probe L for Zn²⁺ involves the inhibition of C=N isomerization and chelation-enhanced fluorescence (CHEF). In the absence of Zn²⁺, the probe has a low fluorescence quantum yield. The binding of Zn²⁺ to the oxygen and nitrogen atoms of the Schiff base restricts the C=N bond rotation, thus blocking the non-radiative decay channel and leading to a "turn-on" fluorescent response.
Data Presentation
The photophysical and sensing properties of Probe L are summarized in the table below.
| Parameter | Value | Reference |
| Precursor | This compound | - |
| Probe Name | (E)-2-(((3-methylpyridin-2-yl)imino)methyl)-4-iodophenol (Probe L) | [1] |
| Target Analyte | Zn²⁺ | [1] |
| Excitation Wavelength (λex) | Not specified | - |
| Emission Wavelength (λem) of Free Probe | Weak | [1] |
| Emission Wavelength (λem) of Probe-Zn²⁺ Complex | 475 nm | [1] |
| Fluorescence Enhancement | 512-fold | [1] |
| Detection Limit | 9.53 × 10⁻⁸ mol/L | [1] |
| Stoichiometry (Probe:Zn²⁺) | 1:1 | [1] |
| Solvent | Ethanol | [1] |
Experimental Protocols
Synthesis of Fluorescent Probe L
This protocol describes the synthesis of the Schiff base fluorescent probe (L) via condensation of this compound and 2-amino-3-methylpyridine.
Materials:
-
This compound
-
2-Amino-3-methylpyridine
-
Absolute Ethanol
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (20 mL).
-
To this solution, add a solution of 2-amino-3-methylpyridine (1 mmol) in absolute ethanol (10 mL) dropwise with continuous stirring.
-
Attach a condenser and reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the resulting yellow precipitate by vacuum filtration.
-
Wash the solid product with a small amount of cold ethanol.
-
Dry the purified product under vacuum to obtain the fluorescent probe L.
-
Characterize the synthesized probe using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
General Protocol for Zn²⁺ Detection
This protocol outlines the procedure for using Probe L for the fluorometric detection of Zn²⁺ ions in an ethanol solution.
Materials:
-
Stock solution of Probe L in ethanol (e.g., 1 mM)
-
Stock solution of ZnCl₂ in ethanol (e.g., 10 mM)
-
Stock solutions of other metal chloride salts in ethanol for selectivity studies
-
Ethanol (spectroscopic grade)
-
Quartz cuvettes
-
Fluorescence spectrophotometer
Procedure:
-
Preparation of Test Solution:
-
In a quartz cuvette, add the appropriate volume of ethanol.
-
Add a specific aliquot of the Probe L stock solution to achieve the desired final concentration (e.g., 50 µM).
-
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum of the free probe solution. The excitation wavelength should be optimized for the probe-Zn²⁺ complex (an excitation scan may be necessary, but if unknown, start with excitation around 350-400 nm and scan the emission from 400 to 600 nm). The emission peak for the complex is expected at 475 nm.[1]
-
-
Titration with Zn²⁺:
-
To the cuvette containing the probe solution, add incremental amounts of the ZnCl₂ stock solution.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum. A significant increase in fluorescence intensity at 475 nm should be observed with increasing Zn²⁺ concentration.[1]
-
-
Selectivity Studies:
-
Prepare separate solutions of Probe L as described in step 1.
-
Add an equivalent amount of other metal ion stock solutions (e.g., Li⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Cd²⁺, Hg²⁺) to each solution.
-
Record the fluorescence spectra and compare the changes in fluorescence intensity with that observed for Zn²⁺ to assess the selectivity of the probe.
-
-
Data Analysis:
-
Plot the fluorescence intensity at 475 nm as a function of the Zn²⁺ concentration to generate a calibration curve.
-
The detection limit can be calculated based on the signal-to-noise ratio (typically 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve).
-
Conclusion
This compound is a valuable and accessible precursor for constructing highly selective and sensitive fluorescent probes. The Schiff base probe derived from this precursor, Probe L, demonstrates a robust "turn-on" fluorescence response to Zn²⁺ ions, making it a promising tool for applications in biological research and environmental monitoring. The straightforward synthesis and clear signaling mechanism further enhance its utility for researchers and professionals in the field of chemical sensing and diagnostics.
References
Application Notes and Protocols for the Investigation of Antimicrobial Activity of 2-Hydroxy-5-iodobenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and antimicrobial evaluation of derivatives of 2-hydroxy-5-iodobenzaldehyde. While specific quantitative antimicrobial data for derivatives of this compound is not extensively available in current literature, this document outlines the established methodologies for preparing and testing analogous compounds, enabling researchers to explore their potential as novel antimicrobial agents.
Introduction
This compound is a substituted salicylaldehyde containing a hydroxyl group, an aldehyde functional group, and an iodine atom on the benzene ring. This scaffold presents a versatile platform for the synthesis of a variety of derivatives, including Schiff bases, hydrazones, and thiosemicarbazones. These classes of compounds have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial properties. The presence of the iodine atom may enhance the lipophilicity and antimicrobial potential of the resulting derivatives.
The general approach involves the condensation reaction of the aldehyde group of this compound with a primary amine, a hydrazine, or a thiosemicarbazide to form the corresponding imine (-C=N-), hydrazone (-C=N-NH-), or thiosemicarbazone (-C=N-NH-C(=S)-NH-) linkage, respectively. The resulting derivatives can then be screened for their activity against a panel of pathogenic bacteria and fungi.
Synthesis of this compound Derivatives
The following are generalized protocols for the synthesis of Schiff bases, hydrazones, and thiosemicarbazones derived from this compound.
General Synthesis of Schiff Base Derivatives
Schiff bases are synthesized by the condensation of this compound with various primary amines.
Protocol:
-
Dissolve this compound (1 mmol) in a suitable solvent (e.g., ethanol, methanol) (20 mL).
-
To this solution, add the respective primary amine (1 mmol).
-
Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the product with a small amount of cold solvent to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base derivative.
-
Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
General Synthesis of Hydrazone Derivatives
Hydrazones are prepared by the reaction of this compound with hydrazine derivatives.
Protocol:
-
Dissolve this compound (1 mmol) in 20 mL of ethanol in a round-bottom flask.
-
Add a solution of the desired hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1 mmol) in ethanol (10 mL).
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Heat the mixture under reflux for 3-6 hours. Monitor the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature, which usually results in the precipitation of the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Purify the product by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethanol and DMF).
-
Confirm the structure of the synthesized hydrazone using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
General Synthesis of Thiosemicarbazone Derivatives
Thiosemicarbazones are formed through the reaction of this compound with thiosemicarbazide or its derivatives.
Protocol:
-
Prepare a solution of this compound (1 mmol) in 25 mL of warm ethanol.
-
In a separate flask, dissolve thiosemicarbazide (1 mmol) in 15 mL of warm ethanol.
-
Add the thiosemicarbazide solution to the aldehyde solution with constant stirring.
-
Add a catalytic amount of concentrated sulfuric acid (1-2 drops).
-
Reflux the reaction mixture for 4-8 hours.
-
Monitor the formation of the product using TLC.
-
After cooling, the resulting precipitate is filtered, washed with ethanol, and dried.
-
Recrystallize the crude thiosemicarbazone from ethanol to yield the pure compound.
-
Characterize the final product by FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Antimicrobial Activity Screening Protocols
The following protocols describe standard methods for evaluating the antimicrobial activity of the synthesized this compound derivatives.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Bacterial and fungal inoculums standardized to 0.5 McFarland turbidity
Protocol:
-
Dissolve the synthesized compounds and standard drugs in DMSO to prepare stock solutions (e.g., 10 mg/mL).
-
Dispense 100 µL of sterile MHB or SDB into each well of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from the first well to the subsequent wells.
-
Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria and 1 x 10⁶ to 5 x 10⁶ CFU/mL for fungi). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 10 µL of the diluted microbial suspension to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) for each plate. A solvent control (broth with inoculum and DMSO) should also be included.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Data Presentation
Quantitative data from antimicrobial screening should be presented in a clear and structured format to facilitate comparison. Due to the limited availability of specific data for this compound derivatives in the literature, the following tables are provided as templates for data presentation.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound Schiff Base Derivatives (µg/mL)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| Schiff Base 1 | Data | Data | Data | Data | Data | Data |
| Schiff Base 2 | Data | Data | Data | Data | Data | Data |
| Schiff Base 3 | Data | Data | Data | Data | Data | Data |
| Ciprofloxacin | Data | Data | Data | Data | NA | NA |
| Fluconazole | NA | NA | NA | NA | Data | Data |
NA: Not Applicable. Data in this table is for illustrative purposes.
Table 2: Illustrative Minimum Inhibitory Concentration (MIC) of this compound Hydrazone and Thiosemicarbazone Derivatives (µg/mL)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| Hydrazone 1 | Data | Data | Data | Data | Data | Data |
| Thiosemicarbazone 1 | Data | Data | Data | Data | Data | Data |
| Ciprofloxacin | Data | Data | Data | Data | NA | NA |
| Fluconazole | NA | NA | NA | NA | Data | Data |
NA: Not Applicable. Data in this table is for illustrative purposes.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and evaluation of this compound derivatives and a potential mechanism of antimicrobial action.
Workflow for synthesis and antimicrobial evaluation.
Potential antimicrobial mechanisms of action.
Anticancer Applications of Schiff Bases Derived from 2-Hydroxy-5-iodobenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from salicylaldehyde and its substituted analogues represent a versatile class of ligands capable of coordinating with various metal ions to form stable complexes. These compounds have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties. The introduction of a halogen atom, such as iodine, at the C5 position of the salicylaldehyde ring can modulate the lipophilicity and electronic properties of the resulting Schiff base and its metal complexes, potentially enhancing their cytotoxic effects against cancer cells. This document provides an overview of the anticancer applications, experimental protocols, and potential mechanisms of action of Schiff bases derived from 2-Hydroxy-5-iodobenzaldehyde, drawing upon data from closely related halogenated salicylaldehyde Schiff bases due to the limited specific research on the iodo-derivative.
Data Presentation: Cytotoxicity of Halogenated Salicylaldehyde Schiff Bases
The following table summarizes the in vitro anticancer activity (IC50 values) of various Schiff bases derived from halogenated salicylaldehydes and their metal complexes against different cancer cell lines. It is important to note that these are representative examples, and the activity is highly dependent on the specific amine substituent and the coordinated metal ion.
| Schiff Base/Complex | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Cu(II) complex with Schiff base from 5-bromo-3-methoxy-salicylaldehyde and L-phenylalanine (Cu-31) | C33A (Cervical Cancer) | Not specified, but showed dose-dependent cytotoxicity | Cisplatin | Not specified |
| Cu(II) complex with Schiff base from 5-bromo-3-methoxy-salicylaldehyde and L-phenylalanine (Cu-31) | HeLa (Cervical Cancer) | Not specified, but showed dose-dependent cytotoxicity | Cisplatin | Not specified |
| Cu(II) complex with Schiff base from salicylaldehyde and L-tryptophan (Cu-26) | MCF-7 (Breast Cancer) | Not specified, but showed cytotoxic activity | Cisplatin | Not specified |
| Cu(II) complex with Schiff base from salicylaldehyde and β-alanine | HeLa (Cervical Cancer) | 0.46 ± 0.01 | Cisplatin | 10.61 ± 0.86 |
| Cu(II) complex with Schiff base from salicylaldehyde and β-alanine | MCF-7 (Breast Cancer) | 0.94 ± 0.06 | Cisplatin | 13.58 ± 1.42 |
| Cu(II) complex with Schiff base from salicylaldehyde and β-alanine | Hep-G2 (Liver Cancer) | 0.47 ± 0.06 | Cisplatin | 8.17 ± 0.66 |
| Co(II) complexes with diphenylsulphone derived Schiff bases | MCF-7 (Breast Cancer) | Activity Reported | Adriamycin | Not specified |
| Co(II) complexes with diphenylsulphone derived Schiff bases | A-549 (Lung Cancer) | Activity Reported | Adriamycin | Not specified |
| Bi-nuclear Gallium(III) complex with Schiff base from 5-iodosalicylaldehyde | Osteosarcoma Cells | Micromolar potency | Cisplatin/Carboplatin | Up to 13-fold less potent |
| Bi-nuclear Gallium(III) complex with Schiff base from 5-iodosalicylaldehyde | Osteosarcoma Stem Cells | Micromolar potency | Cisplatin/Carboplatin | Up to 13-fold less potent |
Experimental Protocols
Protocol 1: General Synthesis of Schiff Bases from this compound
This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with a primary amine.
Materials:
-
This compound (5-iodosalicylaldehyde)
-
Primary amine of choice
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount, optional)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
Dissolve 1 mmol of this compound in 20 mL of ethanol in a round-bottom flask.
-
To this solution, add a solution of 1 mmol of the desired primary amine in 10 mL of ethanol.
-
Add a few drops of glacial acetic acid as a catalyst (optional).
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The Schiff base product will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base in a desiccator or vacuum oven.
-
Characterize the final product using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Schiff base compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the Schiff base compound in the complete culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the Schiff base solution. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Apoptosis Detection by Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key effector caspase in the apoptotic pathway.
Materials:
-
Cancer cells treated with the Schiff base compound
-
Lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
96-well plate
-
Microplate reader
Procedure:
-
Treat the cancer cells with the Schiff base compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and lyse them using a suitable lysis buffer.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the proteins.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitroaniline (pNA) released by the cleavage of the substrate by active caspase-3.
-
Quantify the caspase-3 activity relative to the untreated control.
Visualizations
Signaling Pathway: Induction of Apoptosis
Caption: Proposed apoptotic pathway induced by Schiff bases.
Experimental Workflow: Anticancer Evaluation
Caption: Workflow for the evaluation of anticancer activity.
Mechanism of Action
The anticancer mechanism of Schiff bases derived from salicylaldehydes is often multifactorial and can involve several cellular pathways. Some of the proposed mechanisms include:
-
Induction of Apoptosis: Many salicylaldehyde Schiff bases and their metal complexes have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway, involving the upregulation of pro-apoptotic proteins (like Bax), downregulation of anti-apoptotic proteins (like Bcl-2), release of cytochrome c, and activation of caspases.[1]
-
DNA Interaction: These compounds can interact with DNA through intercalation or groove binding, leading to DNA damage and inhibition of DNA replication and transcription in cancer cells.[2][3]
-
Generation of Reactive Oxygen Species (ROS): Some Schiff base complexes can induce oxidative stress in cancer cells by generating ROS, which can damage cellular components and trigger apoptosis.[1]
-
Cell Cycle Arrest: Treatment with these compounds can lead to the arrest of the cell cycle at different phases (e.g., G2/M or S phase), thereby inhibiting cancer cell proliferation.[1]
Conclusion
Schiff bases derived from this compound and its halogenated analogues are promising candidates for the development of novel anticancer agents. Their synthetic accessibility, ability to form stable metal complexes, and diverse mechanisms of action make them an attractive area for further research. The provided protocols and data serve as a foundational guide for researchers interested in exploring the therapeutic potential of this class of compounds. Future studies should focus on synthesizing and evaluating a wider range of these derivatives to establish clear structure-activity relationships and to identify lead compounds with high efficacy and selectivity against cancer cells.
References
- 1. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Exploring Anticancer Activity and DNA Binding of Metal (II) Salicylaldehyde Schiff Base Complexes: A Convergence of Experimental and Computational Perspectives | Semantic Scholar [semanticscholar.org]
Catalytic Applications of 2-Hydroxy-5-iodobenzaldehyde Metal Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The metal complexes of 2-Hydroxy-5-iodobenzaldehyde and its Schiff base derivatives are emerging as versatile catalysts in organic synthesis. The presence of the iodine atom and the phenolic hydroxyl group allows for fine-tuning of the electronic and steric properties of the metal center, influencing their catalytic activity in a variety of transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. This document provides detailed application notes and experimental protocols for the synthesis and catalytic use of these complexes.
While specific catalytic data for metal complexes of this compound are limited in publicly available literature, the following protocols are based on established procedures for closely related halogenated salicylaldehyde derivatives and can be adapted accordingly.
Section 1: Synthesis of Ligands and Metal Complexes
Synthesis of Schiff Base Ligands from this compound
Schiff bases are readily synthesized by the condensation of a primary amine with an aldehyde.[1] The resulting imine ligand can then be used to form stable complexes with various metal ions.
Protocol 1: General Synthesis of a Bidentate Schiff Base Ligand
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol. If necessary, heat the mixture gently to ensure complete dissolution.
-
Amine Addition: To the stirred solution, add a solution of the desired primary amine (e.g., aniline or a substituted aniline) (1.0 mmol) in 10 mL of absolute ethanol dropwise at room temperature.
-
Reaction: Add a few drops of glacial acetic acid as a catalyst and reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, a colored precipitate of the Schiff base will form. Cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and then with diethyl ether.
-
Drying: Dry the purified Schiff base ligand in a desiccator over anhydrous calcium chloride.
Synthesis of Metal(II) Complexes
The synthesized Schiff base ligand can be complexed with various metal salts, such as those of copper(II), nickel(II), cobalt(II), and palladium(II).[2]
Protocol 2: General Synthesis of a Metal(II)-Schiff Base Complex
-
Ligand Solution: In a 100 mL round-bottom flask, dissolve the synthesized Schiff base ligand (0.002 mol) in 30 mL of hot absolute ethanol.
-
Metal Salt Solution: In a separate beaker, dissolve the respective metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, PdCl₂) (0.001 mol) in 20 mL of absolute ethanol.
-
Complexation: Add the metal salt solution dropwise to the hot ligand solution with constant stirring.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours, during which a colored precipitate of the metal complex will form.[2]
-
Isolation: Cool the mixture to room temperature. Collect the solid complex by vacuum filtration.
-
Washing and Drying: Wash the complex with ethanol and then with diethyl ether. Dry the final product in a desiccator.
Diagram of Synthesis Workflow
Caption: General workflow for the synthesis of metal-Schiff base complexes.
Section 2: Catalytic Applications
Metal complexes of halogenated salicylaldehyde Schiff bases have shown promise in various catalytic reactions. Below are protocols for representative reactions, which can be optimized for specific substrates and catalysts.
Oxidation Reactions
Copper(II)-Schiff base complexes are known to catalyze the oxidation of various organic substrates, such as styrenes and phenols.[3]
Protocol 3: Catalytic Oxidation of Styrene
-
Reaction Setup: In a 50 mL round-bottom flask, add the synthesized Cu(II)-Schiff base complex (0.01 mmol), styrene (1.0 mmol), and 10 mL of a suitable solvent (e.g., acetonitrile).
-
Oxidant Addition: To the stirred mixture, add 30% aqueous hydrogen peroxide (2.0 mmol) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at 60-80°C for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Representative Data for Catalytic Styrene Oxidation
| Catalyst (Analogous) | Oxidant | Solvent | Time (h) | Conversion (%) | Selectivity (Benzaldehyde, %) | Reference |
| Cu(II)-Salen on SBA-15 | H₂O₂ | Acetonitrile | 8 | 85 | 70 | [3] |
| Cu(II)-Schiff Base | H₂O₂ | Acetonitrile | 12 | 92 | 78 | [4] |
Note: The data presented are for analogous copper-Schiff base complexes and serve as a reference for expected performance.
Carbon-Carbon Coupling Reactions
Palladium(II) complexes of Schiff bases are effective catalysts for C-C cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions.[5][6] The following protocol is for a representative Suzuki-Miyaura coupling reaction.
Protocol 4: Suzuki-Miyaura Cross-Coupling Reaction
-
Reaction Setup: To a Schlenk tube, add the Pd(II)-Schiff base complex (0.01 mmol), aryl halide (e.g., bromobenzene) (1.0 mmol), arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add 10 mL of a solvent mixture (e.g., toluene/ethanol/water, 4:1:1 v/v/v) to the tube.
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Reaction: Heat the reaction mixture at 80-100°C for 8-24 hours under an inert atmosphere. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and add 20 mL of water. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the product by column chromatography.
Table 2: Representative Data for Suzuki-Miyaura Coupling
| Catalyst (Analogous) | Aryl Halide | Arylboronic Acid | Base | Solvent | Time (h) | Yield (%) | Reference |
| Pd(II)-Schiff Base | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 12 | 95 | [5] |
| Pd(II)-Schiff Base | Iodobenzene | 4-Methylphenylboronic acid | Na₂CO₃ | DMF | 8 | 98 | [6] |
Note: This data is for analogous palladium-Schiff base complexes.
Diagram of a Catalytic Cycle
Caption: A simplified Suzuki-Miyaura catalytic cycle.
Section 3: Conclusion and Future Outlook
The metal complexes of this compound and its Schiff base derivatives hold significant potential as catalysts in organic synthesis. The presence of the iodo-substituent offers a handle for further functionalization and can influence the electronic properties of the metal center, potentially leading to enhanced catalytic activity and selectivity. While direct research on the catalytic applications of these specific complexes is still developing, the protocols and data from analogous halogenated salicylaldehyde systems provide a strong foundation for future investigations. Researchers are encouraged to explore these catalysts in a wider range of organic transformations and to study the structure-activity relationships to design more efficient and selective catalytic systems for applications in fine chemical synthesis and drug development.
References
- 1. recentscientific.com [recentscientific.com]
- 2. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]
- 3. researchgate.net [researchgate.net]
- 4. Optically active complexes of Schiff bases. Part 6. Palladium(II) and platinum(II) complexes with quadridentate Schiff bases of salicylaldehyde - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Synthesis of Novel Ligands from 5-Iodosalicylaldehyde: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel Schiff base ligands derived from 5-iodosalicylaldehyde and their potential applications in drug development, with a focus on anticancer research.
Introduction
5-Iodosalicylaldehyde is a versatile aromatic aldehyde that serves as a valuable starting material for the synthesis of a wide range of organic ligands.[1][2] The presence of the iodine atom, a hydroxyl group, and an aldehyde functional group allows for diverse chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents. Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a prominent class of ligands synthesized from 5-iodosalicylaldehyde. These compounds, and their subsequent metal complexes, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6]
The incorporation of a halogen atom, such as iodine, into the structure of these ligands can significantly enhance their biological efficacy. This is often attributed to increased lipophilicity, which can improve cell membrane permeability, and the potential for halogen bonding interactions with biological targets.[7][8] This document outlines the synthesis of a representative Schiff base ligand from 5-iodosalicylaldehyde, its complexation with a metal ion, and highlights its potential as an anticancer agent through the induction of apoptosis.
Data Presentation
The following table summarizes the cytotoxic activity of various salicylaldehyde-derived Schiff base metal complexes against different cancer cell lines, illustrating the potential of this class of compounds in oncology research.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Copper(II) complex of a Schiff base derived from 5-chlorosalicylaldehyde | A549 (Lung) | 3.93 | [9] |
| Copper(II) complex of a Schiff base derived from 5-chlorosalicylaldehyde | A549cisR (Cisplatin-resistant Lung) | 5.21 | [9] |
| Zinc(II) complex of a Schiff base derived from 5-chlorosalicylaldehyde | A549 (Lung) | 18.26 | [9] |
| Manganese(II) complex of a Schiff base derived from 5-chlorosalicylaldehyde | A549 (Lung) | 33.61 | [9] |
| Copper(II) complex of a Schiff base derived from salicylaldehyde | HT-29 (Colon) | 2.87 (24h) | [1] |
| Copper(II) complex of a Schiff base derived from salicylaldehyde | HT-29 (Colon) | 1.44 (72h) | [1] |
| Zinc(II) complex of a tetradentate Schiff base | T-47D (Breast) | 42.1 | [10] |
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Ligand from 5-Iodosalicylaldehyde
This protocol describes the synthesis of a Schiff base ligand through the condensation of 5-iodosalicylaldehyde with 2-aminophenol.
Materials:
-
5-Iodosalicylaldehyde
-
2-Aminophenol
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 10.0 mmol of 5-iodosalicylaldehyde in 50 mL of ethanol.
-
To this solution, add a solution of 10.0 mmol of 2-aminophenol in 20 mL of ethanol.
-
Stir the reaction mixture at room temperature for 15 minutes, then heat to reflux for 3 hours.
-
After refluxing, allow the mixture to cool to room temperature.
-
The resulting precipitate is collected by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base ligand in a desiccator.
-
Characterize the final product by determining its melting point, and by spectroscopic methods such as FT-IR and NMR.
Protocol 2: Synthesis of a Copper(II) Complex with the Schiff Base Ligand
This protocol outlines the synthesis of a copper(II) complex using the Schiff base ligand prepared in Protocol 1.
Materials:
-
Schiff base ligand from Protocol 1
-
Copper(II) acetate monohydrate
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolve 2.0 mmol of the Schiff base ligand in 30 mL of hot methanol in a round-bottom flask.
-
In a separate beaker, dissolve 1.0 mmol of copper(II) acetate monohydrate in 20 mL of methanol.
-
Slowly add the copper(II) acetate solution to the solution of the Schiff base ligand with continuous stirring.
-
Heat the resulting mixture to reflux for 2 hours.
-
After refluxing, cool the mixture to room temperature.
-
Collect the precipitated metal complex by vacuum filtration.
-
Wash the solid with methanol and then with diethyl ether.
-
Dry the final copper(II) complex in a desiccator.
-
Characterize the complex using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis.
Mandatory Visualization
The following diagrams illustrate the synthetic workflow and a key signaling pathway associated with the biological activity of these novel ligands.
Caption: Synthetic workflow for Schiff base ligands and their metal complexes.
Caption: Intrinsic apoptosis pathway induced by a Schiff base metal complex.
References
- 1. Investigating the Anticancer Properties of Schiff-Base Containing Copper Complexes: Synthesis, Characterization, and Biological Activity | Steinmetz Symposium - Union College [steinmetz.union.edu]
- 2. Synthesis and characterization of a novel schiff base metal complexes and their application in determination of iron in different types of natural water [scirp.org]
- 3. Synthesis, characterization, biological evaluation and molecular docking of a Schiff base ligand and its metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]
- 5. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Induction of intrinsic and extrinsic apoptosis through oxidative stress in drug-resistant cancer by a newly synthesized Schiff base copper chelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Investigation of the Apoptosis Inducing and β-catenin Silencing by Tetradentate Schiff Base Zinc(II) Complex on the T-47D Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-Hydroxy-5-iodobenzaldehyde Schiff base synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize the synthesis of Schiff bases from 2-Hydroxy-5-iodobenzaldehyde.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of Schiff bases from this compound and related substituted salicylaldehydes.
Q1: My reaction is not proceeding to completion, and the yield is low. What can I do to improve it?
A1: Incomplete conversion is a frequent challenge in Schiff base synthesis, often stemming from the reversible nature of the reaction or suboptimal conditions. Here are several steps you can take to drive the reaction forward:
-
Catalyst Addition: The reaction is often catalyzed by a small amount of acid. If you are not using a catalyst, consider adding a few drops of glacial acetic acid to the reaction mixture.[1] For other halogenated salicylaldehydes, formic acid has also been used effectively.
-
Water Removal: The formation of a Schiff base is a condensation reaction that produces water. This water can hydrolyze the imine bond, pushing the equilibrium back towards the reactants. Using a dehydrating agent like molecular sieves or setting up the reaction with a Dean-Stark apparatus to remove water as it forms can significantly improve yields.[1]
-
Increase Reactant Concentration: Based on Le Chatelier's principle, increasing the concentration of one of the reactants (typically the less expensive one) can shift the equilibrium towards the product.
-
Optimize Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time. For salicylaldehydes, refluxing in a solvent like ethanol for 1-6 hours is common.[2][3][4] Monitoring the reaction progress via Thin Layer Chromatography (TLC) is recommended.[5]
Q2: The purity of my Schiff base product is low. How can I effectively purify it?
A2: Purification of Schiff bases can be challenging due to their potential instability. Here are some recommended methods:
-
Recrystallization: This is the most common and effective method for purifying solid Schiff bases.[6] Ethanol is a frequently used solvent for recrystallization.[7] The general procedure involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form crystals.
-
Column Chromatography: If recrystallization is ineffective, column chromatography can be used. It is advisable to use a neutral stationary phase like neutral alumina, as the acidic nature of silica gel can cause hydrolysis of the imine bond.[6]
-
Washing/Trituration: If the impurities are significantly more soluble than your product in a particular solvent, you can wash or triturate the crude solid with that solvent to remove the impurities.
Q3: My Schiff base product appears to be unstable and decomposes over time. How can I prevent this?
A3: Schiff bases, especially those susceptible to hydrolysis, can be unstable. The primary cause of degradation is the cleavage of the imine bond by water.[6]
-
Anhydrous Conditions: It is crucial to use dry solvents and glassware for both the reaction and purification steps. Storing the final product under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator can prevent decomposition due to moisture.[6]
-
Avoid High Temperatures: Some Schiff bases can be thermally unstable. Avoid excessive heating during purification and storage.[6] Store the purified compound at a low temperature.[6]
-
Immediate Use: If the Schiff base is intended as an intermediate for a subsequent reaction, it is often best to use it immediately after synthesis and purification to minimize degradation.
Frequently Asked Questions (FAQs)
Q1: What is a general experimental protocol for synthesizing a Schiff base from this compound?
A1: The following is a generalized procedure based on the synthesis of similar halogenated salicylaldehyde Schiff bases.[8] Optimization of specific parameters may be required.
Experimental Protocol: General Synthesis of a this compound Schiff Base
Materials:
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This compound (1 equivalent)
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Primary amine (1 equivalent)
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Absolute Ethanol
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Catalyst (optional, e.g., a few drops of glacial acetic acid or formic acid)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound in hot absolute ethanol.
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In a separate beaker, dissolve the primary amine in absolute ethanol.
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Add the amine solution to the stirred solution of this compound.
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If using a catalyst, add it to the reaction mixture at this stage.
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Heat the mixture to reflux and maintain it for 3-5 hours. The formation of a precipitate may be observed.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Collect the precipitated product by vacuum filtration.
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Wash the product with cold ethanol to remove any unreacted starting materials.
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The crude product can be further purified by recrystallization from ethanol.
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Dry the purified product in a desiccator or vacuum oven.
Q2: What are the typical reaction conditions for this synthesis?
A2: The reaction conditions can vary depending on the specific amine used. However, based on the synthesis of structurally similar di-halogenated salicylaldehyde Schiff bases, the following conditions have been reported to be effective.
Data Presentation: Reaction Conditions for Halogenated Salicylaldehyde Schiff Base Synthesis
The following table summarizes the reaction conditions for the synthesis of Schiff bases from 3,5-diiodosalicylaldehyde and 3,5-dibromosalicylaldehyde with 4-methoxyaniline, which can serve as a starting point for optimizing the synthesis with this compound.
| Aldehyde | Amine | Solvent | Catalyst | Temperature | Time (hours) | Yield (%) | Reference |
| 3,5-Diiodosalicylaldehyde | 4-Methoxyaniline | Ethanol | None | Reflux | 3 | 74 | [8] |
| 3,5-Dibromosalicylaldehyde | 4-Methoxyaniline | Ethanol | Formic Acid | Reflux | 4.5 | 77 | [8] |
Visualizations
The following diagrams illustrate the general experimental workflow and a troubleshooting decision tree for the synthesis of this compound Schiff bases.
Caption: General experimental workflow for Schiff base synthesis.
Caption: Troubleshooting decision tree for Schiff base synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. ijcrt.org [ijcrt.org]
- 3. benchchem.com [benchchem.com]
- 4. primescholars.com [primescholars.com]
- 5. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]
Technical Support Center: Reactions with 2-Hydroxy-5-iodobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxy-5-iodobenzaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product in Condensation Reactions
Question: I am performing a condensation reaction (e.g., Schiff base formation, Knoevenagel condensation) with this compound and observing a low yield of my target molecule. What are the potential causes and how can I improve the yield?
Answer:
Low yields in condensation reactions involving this compound can stem from several factors. The primary culprits are often related to side reactions, reactant purity, and reaction conditions. Below is a systematic guide to troubleshoot and optimize your reaction.
Potential Causes and Solutions:
-
Self-Condensation of this compound: Under basic conditions, salicylaldehydes can undergo self-condensation, a type of aldol condensation where one molecule of the aldehyde acts as the nucleophile and another as the electrophile. This leads to the formation of undesired oligomeric or polymeric materials.
-
Troubleshooting:
-
Choice of Base: Avoid using strong bases when possible. If a base is necessary, opt for a milder, non-nucleophilic base. The use of a strong base can induce the self-condensation of the aldehyde or ketone.[1]
-
Order of Addition: Add the base slowly to the reaction mixture, preferably at a low temperature, to control the reaction rate and minimize self-condensation.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of side products over extended periods.
-
-
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Oxidation of the Aldehyde: The aldehyde functional group in this compound is susceptible to oxidation to the corresponding carboxylic acid (2-Hydroxy-5-iodobenzoic acid), especially in the presence of oxidizing agents or air over prolonged reaction times.
-
Troubleshooting:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
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Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
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Purity of Reagents: Ensure that none of the starting materials or solvents are contaminated with oxidizing impurities.
-
-
-
Incomplete Reaction: The reaction may not be proceeding to completion due to suboptimal conditions.
-
Troubleshooting:
-
Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions for your specific transformation.
-
Catalyst: If using a catalyst, ensure it is active and used in the appropriate concentration. For Knoevenagel condensations, various catalysts can be employed, and their efficiency can be solvent and substrate-dependent.[2]
-
Stoichiometry: Ensure the correct stoichiometry of reactants. A slight excess of one reactant may be beneficial in some cases.
-
-
-
Hydrolysis of the Product (e.g., Schiff base): Imine bonds in Schiff bases are susceptible to hydrolysis, which can revert the product back to the starting aldehyde and amine, especially during aqueous workup.[3][4]
-
Troubleshooting:
-
Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents and reagents to prevent hydrolysis.
-
Workup Procedure: Minimize contact with water during the workup. If an aqueous wash is necessary, use a saturated brine solution to reduce the solubility of the organic product in the aqueous phase and perform the separation quickly.
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pH Control: The stability of Schiff bases is pH-dependent. Adjust the pH of the aqueous phase during workup to a range where the imine is most stable.
-
-
Issue 2: Presence of Multiple Spots on TLC After the Reaction
Question: My reaction with this compound shows multiple spots on the TLC plate, indicating the presence of several side products. How can I identify and minimize them?
Answer:
The formation of multiple products is a common challenge. Identifying these byproducts is the first step toward mitigating their formation.
Common Side Products and Identification:
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Unreacted this compound: One of the spots will likely correspond to the starting material. This can be confirmed by co-spotting with a pure sample of the starting material.
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Self-Condensation Products: These are often higher molecular weight, more polar compounds that may appear as streaks or spots with lower Rf values on the TLC plate.
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2-Hydroxy-5-iodobenzoic Acid: This oxidation product is a carboxylic acid and will be significantly more polar than the starting aldehyde. It can often be visualized with a pH indicator or by its different quenching properties under UV light.
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Deiodination Product (Salicylaldehyde): While less common in standard synthetic reactions unless specific catalysts or conditions promoting dehalogenation are present, the loss of iodine to form salicylaldehyde is a possibility. This would appear as a less polar spot compared to the starting material.
Minimization Strategies:
-
Purification of Starting Material: Ensure the this compound is pure before use. Impurities can act as catalysts for side reactions.
-
Optimize Reaction Conditions: As detailed in Issue 1, carefully control the base, temperature, and reaction time.
-
Purification of the Crude Product: If the formation of side products cannot be completely avoided, effective purification of the crude mixture is essential. Column chromatography is a common and effective method for separating the desired product from impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in Schiff base synthesis using this compound?
A1: Besides unreacted starting materials, the most common issue is often incomplete reaction or hydrolysis of the Schiff base product back to this compound and the corresponding amine, particularly during workup if aqueous conditions are used.[3][4] Self-condensation of the aldehyde can also occur, especially with stronger bases.
Q2: Can the iodine atom be displaced during reactions?
A2: While aromatic iodides are generally stable, deiodination can occur under certain conditions, such as in the presence of strong reducing agents or specific transition metal catalysts. For most standard condensation reactions, the C-I bond is expected to remain intact.
Q3: Is this compound prone to oxidation?
A3: Yes, like many aldehydes, this compound can be oxidized to 2-Hydroxy-5-iodobenzoic acid.[5][6] This is more likely to occur with prolonged exposure to air, elevated temperatures, or in the presence of oxidizing agents. Running reactions under an inert atmosphere can help prevent this.
Q4: How can I confirm the identity of my main product and side products?
A4: A combination of spectroscopic techniques is recommended:
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NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information. The disappearance of the aldehyde proton signal (~9-10 ppm in ¹H NMR) and the appearance of new characteristic signals (e.g., imine C=N in ¹³C NMR for Schiff bases) can confirm the reaction.
-
Mass Spectrometry (MS): Determines the molecular weight of the products, which is crucial for identifying both the desired product and potential side products.
-
Infrared (IR) Spectroscopy: Can show the disappearance of the aldehyde C=O stretch and the appearance of new functional group stretches (e.g., C=N for an imine).
-
Thin Layer Chromatography (TLC): Useful for monitoring the reaction progress and assessing the purity of the product.
Data Presentation
The following table summarizes potential side products and their expected characteristics, which can aid in their identification.
| Side Product | Chemical Structure | Formation Pathway | Expected TLC Rf (Relative to Starting Material) | Key Identification Features |
| Self-condensation Product | Oligomeric/Polymeric structures | Aldol-type condensation of this compound | Lower | Higher molecular weight, may appear as a smear or multiple spots on TLC. |
| 2-Hydroxy-5-iodobenzoic Acid | C₇H₅IO₃ | Oxidation of the aldehyde | Lower (more polar) | Acidic proton in ¹H NMR, characteristic C=O and O-H stretches in IR. |
| Salicylaldehyde | C₇H₆O₂ | Deiodination | Higher (less polar) | Lower molecular weight, absence of iodine signal in mass spectrum. |
| Hydrolysis Products | This compound and the corresponding amine | Hydrolysis of the target product (e.g., Schiff base) | Will show spots for both starting materials | Reappearance of starting material signals in NMR and spots on TLC. |
Experimental Protocols
Protocol 1: General Procedure for Schiff Base Formation
This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or toluene) in a round-bottom flask.
-
Addition of Amine: Add the primary amine (1 equivalent for mono-amines, 0.5 equivalents for diamines like ethylenediamine) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or under reflux. The reaction progress can be monitored by TLC. For less reactive amines, a catalytic amount of a weak acid (e.g., acetic acid) may be added. Salen ligands are often synthesized by the condensation of a salicylaldehyde and a diamine in refluxing ethanol.[7][8]
-
Isolation: Upon completion, the product may precipitate from the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography if necessary.
Protocol 2: General Procedure for Knoevenagel Condensation
This protocol outlines a general procedure for the Knoevenagel condensation of this compound with an active methylene compound. The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration.[1]
-
Reactant Mixture: In a round-bottom flask, combine this compound (1 equivalent) and the active methylene compound (e.g., malononitrile, diethyl malonate; 1-1.2 equivalents).
-
Catalyst and Solvent: Add a suitable solvent and a catalytic amount of a base (e.g., piperidine, triethylamine, or ammonium acetate). Solvent-free conditions can also be employed.[2]
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Workup: After the reaction is complete, cool the mixture and add a dilute acid (e.g., HCl) to neutralize the catalyst and precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Salicylaldehyde - Wikipedia [en.wikipedia.org]
- 6. 2-hydroxy-5-iodobenzoic acid [stenutz.eu]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Salen ligand - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 5-Iodosalicylaldehyde Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to increase the yield of 5-Iodosalicylaldehyde and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing 5-Iodosalicylaldehyde?
A1: The primary methods for synthesizing 5-Iodosalicylaldehyde involve the electrophilic iodination of salicylaldehyde. Commonly used iodinating agents include Iodine Monochloride (ICl), N-Iodosuccinimide (NIS), and a combination of molecular iodine (I₂) with an oxidizing agent such as hydrogen peroxide (H₂O₂) or iodic acid (HIO₃).
Q2: What is the most critical factor in controlling the regioselectivity between 5-Iodosalicylaldehyde and 3,5-diiodosalicylaldehyde?
A2: Reaction temperature is a critical factor. Lower temperatures (typically 25-40°C) favor the formation of the mono-iodinated product, 5-Iodosalicylaldehyde. Higher temperatures (50-70°C) tend to promote di-iodination, resulting in 3,5-diiodosalicylaldehyde.[1]
Q3: What are the potential side products in the synthesis of 5-Iodosalicylaldehyde?
A3: The main side product is the over-iodinated 3,5-diiodosalicylaldehyde. Other potential impurities can arise from unreacted starting material (salicylaldehyde) and byproducts from the decomposition of the iodinating agent.
Q4: How can I purify the crude 5-Iodosalicylaldehyde product?
A4: Recrystallization is a common and effective method for purifying 5-Iodosalicylaldehyde.[2][3][4] A suitable solvent system can be a mixture of ethanol and water. The crude product is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes cloudy. Upon cooling, pure crystals of 5-Iodosalicylaldehyde will form.
Troubleshooting Guides
Issue 1: Low or No Yield of 5-Iodosalicylaldehyde
This is a common issue that can stem from several factors related to reagents, reaction conditions, or work-up procedures.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yields.
| Potential Cause | Recommended Solution |
| Impure Reagents | Ensure the salicylaldehyde is pure and the iodinating agent is of high quality. Iodine monochloride, in particular, is sensitive to moisture and can decompose.[5] |
| Incorrect Stoichiometry | For mono-iodination, carefully control the molar ratio of the iodinating agent to salicylaldehyde. A slight excess (1.0-1.2 equivalents) of the iodinating agent is often sufficient. |
| Suboptimal Reaction Temperature | Maintain the reaction temperature in the range of 25-40°C to favor the formation of 5-Iodosalicylaldehyde.[1] Use a water bath for better temperature control. |
| Inadequate Reaction Time | Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the point of maximum conversion and avoid the formation of byproducts. |
| Inefficient Quenching | After the reaction is complete, ensure that any unreacted iodine is quenched by washing with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color of iodine disappears. |
| Poor Purification Technique | Optimize the recrystallization process. Ensure the correct solvent system is used and that the cooling process is gradual to allow for the formation of pure crystals. |
Issue 2: Formation of 3,5-diiodosalicylaldehyde as a Major Byproduct
The formation of the di-iodinated product is a common issue, especially when the reaction conditions are not carefully controlled.
Logical Flowchart for Minimizing Di-iodination
Caption: Minimizing 3,5-diiodosalicylaldehyde formation.
| Potential Cause | Recommended Solution |
| High Reaction Temperature | As previously mentioned, higher temperatures favor di-iodination.[1] Maintain strict temperature control below 40°C. |
| Excess Iodinating Agent | Using a significant excess of the iodinating agent will drive the reaction towards di-substitution. Use a molar ratio close to 1:1. |
| Prolonged Reaction Time | Even at optimal temperatures, extended reaction times can lead to the slow formation of the di-iodinated product. Monitor the reaction by TLC and stop it once the starting material is consumed. |
Experimental Protocols
Method 1: Iodination using Iodine Monochloride (ICl)
This method is adapted from established procedures for the iodination of similar aromatic compounds.[2][6]
Experimental Workflow for ICl Iodination
Caption: Workflow for ICl Iodination.
Detailed Protocol:
-
In a flask equipped with a magnetic stirrer, dissolve salicylaldehyde (1.0 eq.) in glacial acetic acid.
-
Cool the solution to 0-5°C in an ice bath.
-
In a separate flask, prepare a solution of iodine monochloride (1.1 eq.) in glacial acetic acid.
-
Slowly add the ICl solution dropwise to the salicylaldehyde solution while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC.
-
Pour the reaction mixture into a beaker containing ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with water, followed by a cold dilute solution of sodium thiosulfate to remove any residual iodine.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 5-Iodosalicylaldehyde.
Method 2: Iodination using N-Iodosuccinimide (NIS)
This protocol is based on general procedures for the iodination of electron-rich aromatic compounds using NIS.
Experimental Workflow for NIS Iodination
References
- 1. reddit.com [reddit.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Reaction of alkenes with hydrogen peroxide and sodium iodide: a nonenzymatic biogenic-like approach to iodohydrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2-Hydroxy-5-iodobenzaldehyde Reaction Mixtures
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-Hydroxy-5-iodobenzaldehyde. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of this compound.
Troubleshooting and FAQs
Q1: What are the likely impurities in my this compound reaction mixture?
A1: The most common impurities depend on the synthetic route. However, when synthesizing this compound from salicylaldehyde, you can expect to find:
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Unreacted Salicylaldehyde: The starting material may not have fully reacted.
-
3,5-diiodosalicylaldehyde: Over-iodination of the starting material can lead to this di-substituted byproduct. The formation of this impurity is often favored at higher reaction temperatures (50-70 °C).[1]
-
Other Isomers: Depending on the reaction conditions, small amounts of other iodinated isomers may be formed.
-
Residual Reagents and Solvents: Reagents used in the synthesis and the reaction solvent may also be present.
Q2: My crude product is a dark, oily residue. How should I proceed with purification?
A2: An oily or dark-colored crude product suggests the presence of significant impurities. It is recommended to first attempt a simple purification technique like an aqueous wash to remove water-soluble impurities. If the product is still impure, column chromatography is the most effective method for separating the desired product from closely related impurities like isomers and di-iodinated byproducts.
Q3: I am trying to purify my product by column chromatography. What is a good starting point for the solvent system?
A3: For the column chromatography of this compound, a common and effective solvent system is a mixture of hexane and ethyl acetate. You should first determine the optimal solvent ratio by performing thin-layer chromatography (TLC).
Experimental Protocol: Thin-Layer Chromatography (TLC) Analysis
-
Plate Preparation: Use a silica gel TLC plate.
-
Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane) and spot it onto the TLC plate.
-
Elution: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a relatively non-polar mixture, such as 9:1 or 8:2 (hexane:ethyl acetate), and gradually increase the polarity if the spots do not move significantly from the baseline.
-
Visualization: Visualize the spots under a UV lamp.
-
Analysis: The ideal solvent system for column chromatography will give a retention factor (Rf) of approximately 0.2-0.3 for the desired product (this compound) and will show good separation between the product spot and impurity spots.
Q4: Can you provide a detailed protocol for column chromatography?
A4: Once you have determined a suitable solvent system from your TLC analysis, you can proceed with column chromatography.
Experimental Protocol: Column Chromatography Purification
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Column Packing:
-
Use silica gel (60-120 mesh or 230-400 mesh) as the stationary phase.
-
Prepare a slurry of the silica gel in the initial, less polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column and allow it to pack evenly.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Start with a less polar solvent mixture (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the compounds from the column. This is known as a gradient elution.
-
-
Fraction Collection:
-
Collect the eluting solvent in fractions (e.g., 10-20 mL per fraction).
-
-
Analysis:
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Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Suggested Solvent Systems for TLC and Column Chromatography
| Eluent System (Hexane:Ethyl Acetate) | Application | Expected Rf of this compound |
| 95:5 to 90:10 | Initial TLC analysis and start of column elution | Low Rf (0.1-0.2) |
| 85:15 to 80:20 | Elution of the desired product in column chromatography | Moderate Rf (0.2-0.4) |
| 70:30 or lower | Elution of more polar impurities | Higher Rf (>0.5) |
Note: Rf values are approximate and can vary depending on the specific conditions (TLC plate, temperature, chamber saturation).
Experimental Workflows
Below are diagrams illustrating the logical workflow for the purification of this compound.
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for common purification issues.
References
Technical Support Center: Synthesis of 2-Hydroxy-5-iodobenzaldehyde
Welcome to the technical support center for the synthesis of 2-Hydroxy-5-iodobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My reaction shows very low or no conversion to this compound. What are the common causes and how can I address this?
A: Low or no yield can stem from several factors related to reagents, reaction conditions, or the substrate itself. Here is a systematic approach to troubleshooting this issue:
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Reagent Quality:
-
Reaction Conditions:
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Insufficient Activation: While salicylaldehyde is an activated aromatic compound, insufficient reaction time or suboptimal temperature can lead to low conversion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, gentle heating may be required. However, for highly reactive substrates like phenols, elevated temperatures can also lead to side reactions.[1]
-
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates and yields.[1]
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Solution: Common solvents for NIS iodination include dichloromethane (DCM), acetonitrile, and tetrahydrofuran (THF).[1] A solvent screen may be necessary to identify the optimal conditions for your specific setup.
-
-
Issue 2: Formation of Multiple Products (Low Purity)
Q2: My reaction is producing a mixture of products, including di-iodinated species and other isomers. How can I improve the selectivity for this compound?
A: The formation of multiple products is a common challenge, especially with highly activated substrates like salicylaldehyde. Here’s how to enhance the selectivity:
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Control of Reactivity:
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Over-iodination: The electron-rich nature of the phenol ring in salicylaldehyde makes it susceptible to the addition of more than one iodine atom.[2]
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Solution 1: Stoichiometry Control: Carefully control the molar ratio of NIS to salicylaldehyde. Use a precise 1:1 molar ratio, or even a slight excess of the salicylaldehyde, to favor mono-iodination.[1]
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Solution 2: Temperature Control: Running the reaction at a lower temperature (e.g., 0°C) can decrease the reaction rate and significantly improve the selectivity for the mono-iodinated product.[1]
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Poor Regioselectivity: While the 5-iodo isomer is generally the major product due to steric hindrance from the hydroxyl and aldehyde groups, some ortho-iodination (at the 3-position) can occur.
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Solution: Modifying the solvent and temperature can influence the regioselectivity. Slower, more controlled reaction conditions typically favor the thermodynamically more stable para-substituted product.
-
-
Issue 3: Difficult Purification
Q3: I am having trouble purifying the final product and removing unreacted starting material and byproducts. What is an effective purification strategy?
A: Effective purification is crucial for obtaining high-purity this compound. A multi-step approach is often necessary:
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Work-up Procedure:
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Quenching Excess Iodinating Agent: After the reaction is complete (as determined by TLC), quench any remaining NIS or iodine by washing the reaction mixture with an aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will reduce I₂ to colorless iodide (I⁻).
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Removal of Succinimide: The succinimide byproduct can often be removed by washing the organic layer with water or a dilute base.
-
-
Purification Techniques:
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Column Chromatography: This is a highly effective method for separating the desired product from unreacted salicylaldehyde and di-iodinated byproducts. A silica gel column with a gradient elution system of hexane and ethyl acetate is commonly used.
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Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/water or chloroform) can yield a highly pure product.
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Data Presentation
Table 1: Troubleshooting Summary for Low Yield in this compound Synthesis
| Potential Cause | Recommended Solution | Expected Outcome |
| Reagent Quality | ||
| NIS Decomposition | Use fresh, pure NIS. Purify discolored NIS. Store properly.[2] | Increased concentration of active iodinating species, leading to higher conversion. |
| Reaction Conditions | ||
| Incomplete Reaction | Monitor reaction by TLC. Increase reaction time or gently heat if necessary.[1] | Drive the reaction to completion, maximizing product formation. |
| Inappropriate Solvent | Screen common solvents like DCM, acetonitrile, or THF.[1] | Improved reaction rate and yield. |
| Side Reactions | ||
| Over-iodination | Use a 1:1 molar ratio of NIS to salicylaldehyde.[1] | Favors mono-iodination, reducing the formation of di-iodinated byproducts. |
| Run the reaction at a lower temperature (e.g., 0°C).[1] | Increased selectivity for the mono-iodinated product. |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
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Salicylaldehyde
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N-Iodosuccinimide (NIS)
-
Dichloromethane (DCM), anhydrous
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Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution
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Sodium bicarbonate (NaHCO₃), saturated aqueous solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve salicylaldehyde (1.0 equivalent) in anhydrous dichloromethane.
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Addition of NIS: To the stirred solution, add N-Iodosuccinimide (1.0-1.1 equivalents) portion-wise at room temperature. For highly reactive substrates or to improve selectivity, consider cooling the reaction mixture to 0°C before adding NIS.[3]
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate. The reaction is typically complete within a few hours at room temperature.
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Work-up:
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Once the starting material is consumed, dilute the reaction mixture with dichloromethane.
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Wash the organic layer with a 10% aqueous solution of sodium thiosulfate to remove any unreacted iodine.
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Wash with a saturated aqueous solution of sodium bicarbonate, followed by water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, if the crude product is of sufficient purity, recrystallization can be performed.
Mandatory Visualization
Caption: A step-by-step workflow for the synthesis and purification of this compound.
Caption: A decision-making diagram for troubleshooting low yield in the synthesis.
Caption: A diagram illustrating the desired reaction and potential side reactions.
References
Technical Support Center: 2-Hydroxy-5-iodobenzaldehyde & Its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of 2-Hydroxy-5-iodobenzaldehyde and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability issues for this compound are its sensitivity to air and light. The aldehyde functional group is susceptible to oxidation, which can convert it into the corresponding carboxylic acid (5-iodosalicylic acid). Additionally, the carbon-iodine bond can be cleaved upon exposure to light, particularly UV radiation, leading to degradation of the molecule.
Q2: How should this compound be properly stored?
A2: To ensure its stability, this compound should be stored in a cool, dark place, preferably at temperatures below 15°C. It is also recommended to store it under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The container should be tightly sealed to minimize exposure to air and moisture.
Q3: What are the visible signs of degradation?
A3: A pure sample of this compound typically appears as a white to light-yellow or light-orange powder or crystalline solid. Degradation may be indicated by a noticeable change in color, such as significant darkening to yellow or brown. Other signs can include a change in texture or the emission of an unusual odor.
Q4: How does the stability of this compound affect the synthesis of its derivatives, such as Schiff bases?
A4: The stability of this compound is crucial for the successful synthesis of its derivatives. If the starting material has degraded, it can lead to lower yields, the formation of impurities, and difficulty in purifying the final product. For instance, the presence of the oxidized impurity, 5-iodosalicylic acid, can interfere with the reaction of the aldehyde group during Schiff base formation.
Q5: Are there any solvents in which this compound is particularly unstable?
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound and its derivatives.
Issue 1: Low Yield in Schiff Base Condensation Reaction
| Possible Cause | Suggested Solution |
| Degradation of this compound | Before starting the reaction, check the appearance of the this compound. If it appears discolored, consider purifying it by recrystallization. It is also advisable to confirm its purity using techniques like NMR or melting point determination. |
| Presence of Water in the Reaction | The formation of a Schiff base is a condensation reaction that releases water. Ensure that you are using anhydrous solvents and consider using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves to remove water as it forms and drive the reaction to completion. |
| Sub-optimal Reaction Conditions | The reaction may require a catalyst, such as a few drops of acetic acid, to proceed efficiently. Optimize the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint. |
Issue 2: Unexpected Side Products Observed in Reaction Mixture
| Possible Cause | Suggested Solution |
| Oxidation of the Aldehyde | If the reaction is run open to the air for an extended period, the aldehyde may oxidize. Try running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Photodegradation | If the reaction is sensitive to light, protect the reaction vessel from light by wrapping it in aluminum foil. This is particularly important for reactions that require long exposure to ambient light or are heated. |
| Tautomerization of Schiff Base Product | 2-Hydroxy Schiff bases can exist in equilibrium between enol-imine and keto-enamine forms. The solvent polarity can influence this equilibrium. Analyze your product using spectroscopic methods like NMR to identify the tautomeric form(s) present. |
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Synonyms | 5-Iodosalicylaldehyde | |
| Molecular Formula | C₇H₅IO₂ | |
| Molecular Weight | 248.02 g/mol | |
| Appearance | White to light yellow to light orange powder/crystal | |
| Melting Point | 98-102 °C | |
| Purity | >95.0% (GC) |
Illustrative Stability of this compound in Common Solvents
The following data is illustrative and intended for guidance. Actual stability will depend on specific experimental conditions (temperature, light exposure, purity of solvent, etc.).
| Solvent | Condition | Estimated Stability |
| Dichloromethane | Room Temperature, Dark, Inert Atmosphere | Good |
| Ethanol | Room Temperature, Dark, Inert Atmosphere | Moderate |
| Acetonitrile | Room Temperature, Dark, Inert Atmosphere | Good |
| Dichloromethane | Room Temperature, Exposed to Light | Poor |
| Ethanol | Room Temperature, Exposed to Air | Fair to Poor |
Experimental Protocols
Protocol 1: Photostability Testing of this compound
This protocol is adapted from ICH Q1B guidelines for photostability testing.[1][2]
-
Sample Preparation:
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Prepare two identical, dilute solutions of this compound in a transparent, inert solvent (e.g., acetonitrile) in clear glass vials.
-
Prepare a "dark control" sample by wrapping one of the vials completely in aluminum foil.
-
-
Exposure:
-
Analysis:
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At predetermined time points, withdraw aliquots from both samples.
-
Analyze the aliquots by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of remaining this compound and detect any degradation products.
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Compare the chromatograms of the exposed sample with the dark control to distinguish between photodegradation and thermal degradation.
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Protocol 2: Synthesis of a Schiff Base Derivative
This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine.
-
Reaction Setup:
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Dissolve 1 mmol of this compound in 20 mL of anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a condenser.
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To this solution, add 1 mmol of the desired primary amine.
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Add 2-3 drops of glacial acetic acid as a catalyst.
-
-
Reaction Execution:
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the progress of the reaction by TLC.
-
-
Product Isolation and Purification:
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After the reaction is complete, allow the mixture to cool to room temperature.
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The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration.
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If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.
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Wash the collected solid with cold ethanol to remove any unreacted starting materials.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base.
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Dry the purified product under vacuum.
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Characterize the final product using appropriate analytical techniques (NMR, IR, Mass Spectrometry, and melting point).
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
Caption: Proposed anticancer mechanism of action.
References
Technical Support Center: Column Chromatography Purification of 5-Iodosalicylaldehyde
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 5-Iodosalicylaldehyde using column chromatography. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of 5-Iodosalicylaldehyde?
A1: Silica gel (230-400 mesh) is the most commonly used and recommended stationary phase for the purification of 5-Iodosalicylaldehyde due to its polarity, which allows for effective separation from less polar impurities.
Q2: Which mobile phase system is suitable for the elution of 5-Iodosalicylaldehyde?
A2: A gradient solvent system of hexane and ethyl acetate is highly effective. The elution should begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase in polarity to elute the 5-Iodosalicylaldehyde. The optimal gradient will depend on the specific impurities present in the crude product.
Q3: What is a typical Rf value for 5-Iodosalicylaldehyde on a silica gel TLC plate?
A3: The Rf value of 5-Iodosalicylaldehyde is dependent on the solvent system used. In a hexane:ethyl acetate (4:1) system, the expected Rf is approximately 0.3-0.4. It is crucial to determine the optimal solvent system by TLC before performing column chromatography.
Q4: Can 5-Iodosalicylaldehyde decompose on the silica gel column?
A4: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, potentially leading to decomposition or the formation of acetals if alcohols are present in the solvent. While 5-Iodosalicylaldehyde is relatively stable, it is good practice to monitor for any signs of degradation. If decomposition is suspected, deactivating the silica gel with triethylamine may be beneficial.
Q5: How can I visualize 5-Iodosalicylaldehyde on a TLC plate?
A5: 5-Iodosalicylaldehyde can be visualized on a TLC plate using a UV lamp (254 nm) as it is a UV-active compound. Staining with a potassium permanganate solution can also be used as a secondary visualization method.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography purification of 5-Iodosalicylaldehyde.
| Problem | Possible Cause(s) | Solution(s) |
| Product does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate in the hexane/ethyl acetate mixture. |
| The compound may have decomposed on the column. | Test the stability of the compound on a small amount of silica gel before running the full column. Consider deactivating the silica gel with triethylamine. | |
| Product elutes too quickly (with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of hexane. |
| Poor separation of product from impurities | The chosen solvent system has poor selectivity. | Experiment with different solvent systems during the TLC analysis. Consider adding a small amount of a third solvent, such as dichloromethane, to modify the selectivity. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet packing is generally recommended. | |
| The column was overloaded with the crude sample. | Use an appropriate amount of silica gel relative to the amount of crude product (typically a 50:1 to 100:1 ratio by weight). | |
| Peak tailing of the product | Strong interaction between the aldehyde/phenol group and active sites on the silica gel. | Add a small amount of a competitive base, like 0.1-1% triethylamine, to the mobile phase to mask the active silanol sites.[1] |
| The sample was loaded in a solvent that is too polar. | Dissolve the crude product in a minimal amount of a less polar solvent (e.g., dichloromethane or the initial mobile phase) before loading it onto the column. | |
| Product fractions are contaminated with a yellow/brown impurity | This could be unreacted iodine or other colored byproducts from the synthesis. | Ensure the reaction has gone to completion. A sodium thiosulfate wash of the crude product before chromatography can help remove residual iodine. |
| The product is degrading on the column over time. | Expedite the chromatography process and consider using a less acidic stationary phase like neutral alumina if silica gel proves to be too harsh. |
Experimental Protocols
Thin Layer Chromatography (TLC) Analysis
A detailed TLC analysis should be performed to determine the optimal solvent system for column chromatography.
Methodology:
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Prepare a series of developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1).
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Dissolve a small amount of the crude 5-Iodosalicylaldehyde product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spot the dissolved crude product onto silica gel TLC plates.
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Place the TLC plates in the developing chambers and allow the solvent front to move up the plate.
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Visualize the plates under a UV lamp (254 nm) and mark the spots.
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Calculate the Rf values for the product and impurities in each solvent system. The ideal solvent system will provide good separation between the product and impurities, with the product having an Rf value between 0.2 and 0.4.
Data Presentation:
| Solvent System (Hexane:Ethyl Acetate) | Rf of 5-Iodosalicylaldehyde (approx.) | Rf of a common less polar impurity (e.g., starting material) | Rf of a common more polar impurity (e.g., over-iodinated product) | Separation Quality |
| 9:1 | 0.25 | 0.50 | 0.10 | Good |
| 8:2 | 0.40 | 0.65 | 0.20 | Moderate |
| 7:3 | 0.55 | 0.75 | 0.35 | Poor |
| 1:1 | >0.8 | >0.8 | 0.60 | Very Poor |
Column Chromatography Protocol
This protocol outlines the steps for purifying 5-Iodosalicylaldehyde using silica gel column chromatography.
Methodology:
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Column Preparation:
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Select a glass column of an appropriate size based on the amount of crude product to be purified.
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.
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Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar solvent (e.g., 100% hexane or 95:5 hexane:ethyl acetate).
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Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.
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Allow the silica gel to settle, and then add another thin layer of sand on top of the packed silica.
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Drain the solvent until the level is just above the top layer of sand.
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Sample Loading:
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Dissolve the crude 5-Iodosalicylaldehyde in a minimal amount of a suitable solvent (dichloromethane is a good choice as it is relatively volatile and can dissolve the compound well).
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Carefully apply the dissolved sample to the top of the silica gel column using a pipette.
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Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.
-
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Elution:
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Carefully add the initial, least polar mobile phase to the top of the column.
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Begin collecting fractions.
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Gradually increase the polarity of the mobile phase according to a predetermined gradient (e.g., starting with 95:5 hexane:ethyl acetate and increasing to 80:20 over several column volumes).
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Monitor the elution of the product by collecting small fractions and analyzing them by TLC.
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-
Fraction Analysis and Product Isolation:
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Spot each collected fraction on a TLC plate and develop it in the appropriate solvent system.
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Identify the fractions containing the pure 5-Iodosalicylaldehyde.
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Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Visualizations
References
Technical Support Center: Troubleshooting Impurities in 2-Hydroxy-5-iodobenzaldehyde Reactions by NMR
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering impurities in reactions involving 2-Hydroxy-5-iodobenzaldehyde. The following FAQs and guides are designed to help identify common impurities using ¹H NMR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows unexpected peaks after my reaction to synthesize this compound. What are the most common impurities I should look for?
A1: The most common impurities in the synthesis of this compound are typically unreacted starting materials, oxidation byproducts, and residual solvents. Specifically, you should look for signals corresponding to salicylaldehyde (if it was your starting material) and 2-Hydroxy-5-iodobenzoic acid (the oxidation product).
Q2: I see a singlet around δ 10.5 ppm in my ¹H NMR that is not from my product. What could it be?
A2: A singlet in this region for an aromatic aldehyde synthesis could indicate the presence of the corresponding carboxylic acid. For instance, 2-Hydroxy-5-iodobenzoic acid, the oxidation product of this compound, will show a broad singlet for the carboxylic acid proton, typically above 10 ppm.
Q3: There are peaks in the aromatic region of my spectrum that do not match my desired product. How can I identify the aromatic impurity?
A3: Carefully analyze the splitting patterns and chemical shifts of the aromatic signals. Unreacted salicylaldehyde will have a different substitution pattern and thus a different set of aromatic signals compared to the iodinated product.[1][2] Comparing the experimental spectrum to reference spectra of likely impurities is the most effective method for identification.
Q4: How can I confirm the presence of residual solvents in my sample?
A4: Residual solvents from the reaction or purification steps are common impurities. They often appear as characteristic singlets, triplets, or multiplets in the ¹H NMR spectrum. For example, a singlet around δ 2.17 ppm could indicate acetone, while a singlet at δ 7.26 ppm is characteristic of chloroform. Numerous resources are available that list the chemical shifts of common laboratory solvents.
Troubleshooting Guide: Identifying Common Impurities by ¹H NMR
This guide provides ¹H NMR data for this compound and its common impurities to facilitate their identification in your reaction mixture.
Impurity Identification Workflow
The following diagram illustrates a logical workflow for identifying impurities in your reaction mixture using ¹H NMR spectroscopy.
References
Technical Support Center: 2-Hydroxy-5-iodobenzaldehyde Schiff Base Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of Schiff bases from 2-Hydroxy-5-iodobenzaldehyde, with a particular focus on the influence of pH.
Troubleshooting Guide
Low yields and reaction failures are common hurdles in Schiff base synthesis. The following guide addresses potential issues, their causes, and corrective actions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incorrect pH: The reaction is highly pH-sensitive. Very acidic conditions (pH < 4) protonate the amine, inhibiting its nucleophilic attack. Basic conditions (pH > 7) may not sufficiently activate the carbonyl group for nucleophilic attack. | Optimize the reaction pH. The ideal range is typically mildly acidic, between 4 and 6. Use a buffer or add a catalytic amount of a weak acid like glacial acetic acid.[1][2] |
| Presence of Water: The formation of a Schiff base is a reversible condensation reaction that produces water. Excess water can drive the equilibrium back towards the reactants. | Conduct the reaction under anhydrous conditions. Use dry solvents and consider adding a dehydrating agent such as molecular sieves or anhydrous sodium sulfate. An azeotropic distillation setup (e.g., Dean-Stark apparatus) can also be used to remove water as it forms. | |
| Incomplete Reaction: The reaction may not have reached equilibrium due to insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. | |
| Side Product Formation | Unsuitable Catalyst: Strong acids can lead to side reactions or degradation of the reactants or product. | Use a mild acid catalyst, such as a few drops of glacial acetic acid. The concentration of the catalyst should be carefully controlled.[2] |
| Difficulty in Product Isolation/Purification | Product is an Oil: Some Schiff bases are oils at room temperature, making them difficult to handle and purify by crystallization. | If the product is an oil, try triturating it with a non-polar solvent like hexane to induce crystallization. Alternatively, if the Schiff base is stable to acid, it can be converted to a solid salt (e.g., hydrochloride) for purification and then neutralized to obtain the free base. |
| Product Instability: The imine bond of the Schiff base can be susceptible to hydrolysis, especially under acidic or basic conditions during workup. | Ensure the workup is performed under neutral or near-neutral conditions. Use anhydrous solvents for extraction and drying. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the formation of a Schiff base from this compound?
A1: While the optimal pH should be determined experimentally for each specific substrate combination, a mildly acidic pH in the range of 4-6 is generally considered ideal for Schiff base formation.[1] This is because the reaction requires acid catalysis for the dehydration of the intermediate carbinolamine, but a highly acidic environment will protonate the amine reactant, rendering it non-nucleophilic.[1]
Q2: Why is my reaction mixture not changing color, or why is the product yield so low?
A2: A lack of color change or low yield is often indicative of suboptimal reaction conditions. The most common culprit is an incorrect pH. If the pH is too low, the amine will be protonated and will not react with the aldehyde. If the pH is too high, the carbonyl group of the aldehyde will not be sufficiently activated for the nucleophilic attack by the amine. Another significant factor is the presence of water, which can hydrolyze the Schiff base product back to the starting materials. Ensure you are using anhydrous solvents and consider adding a dehydrating agent.
Q3: Can I use a strong acid as a catalyst to speed up the reaction?
A3: While a strong acid can increase the rate of the dehydration step, it is generally not recommended. Strong acids will protonate the primary amine, significantly reducing its nucleophilicity and thereby slowing down or even preventing the initial nucleophilic attack on the carbonyl carbon. A catalytic amount of a weak acid, like glacial acetic acid, provides the necessary protonation for the dehydration step without deactivating the amine reactant.[2]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction. Spot the reaction mixture on a TLC plate alongside the starting materials (this compound and the corresponding amine). The formation of a new spot with a different Rf value indicates the formation of the Schiff base product. The reaction can be considered complete when the spot corresponding to the limiting reactant has disappeared.
Q5: What is the best way to purify the this compound Schiff base product?
A5: Recrystallization is the most common method for purifying solid Schiff bases. A suitable solvent system should be chosen where the Schiff base is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallization include ethanol, methanol, or mixtures like ethyl acetate/hexane. If the product is an oil, column chromatography or conversion to a solid salt for purification may be necessary.
Quantitative Data
| pH | Reaction Time (hours) | Yield (%) | Observations |
| 2.0 | 24 | < 10 | Very slow reaction, starting materials largely unreacted. |
| 4.0 | 8 | ~75 | Good reaction rate, significant product formation. |
| 5.0 | 6 | ~90 | Optimal reaction rate and yield. |
| 6.0 | 8 | ~80 | Slower reaction compared to pH 5. |
| 8.0 | 24 | < 20 | Very slow reaction, potential for side reactions. |
| 10.0 | 24 | < 5 | Negligible product formation. |
Note: This data is illustrative and the actual yields and reaction times will vary depending on the specific amine used, solvent, and temperature.
Experimental Protocols
General Protocol for the Synthesis of a this compound Schiff Base
This protocol describes a general method for the condensation of this compound with a primary amine.
Materials:
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This compound (1 equivalent)
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Primary amine (1 equivalent)
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Anhydrous ethanol or methanol
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Glacial acetic acid (catalytic amount)
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Molecular sieves (optional, as a dehydrating agent)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 eq.) in a minimal amount of anhydrous ethanol.
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To this solution, add the primary amine (1 eq.).
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Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the reaction.
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If using, add activated molecular sieves to the flask.
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Heat the reaction mixture to reflux and stir for 2-6 hours.
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Monitor the progress of the reaction by TLC.
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Once the reaction is complete (as indicated by the disappearance of the limiting starting material), allow the mixture to cool to room temperature.
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If a precipitate has formed, collect the solid product by filtration. Wash the solid with a small amount of cold ethanol and dry it under vacuum.
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If no precipitate forms, reduce the solvent volume under reduced pressure using a rotary evaporator. The resulting solid or oil can then be purified.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Signaling Pathway of pH Effect on Schiff Base Formation
References
Validation & Comparative
A Comparative Guide to 2-Hydroxy-5-iodobenzaldehyde and 3,5-diiodosalicylaldehyde in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the selection of appropriate starting materials is a critical determinant of reaction efficiency, yield, and the biological activity of the final product. Among the vast array of available reagents, halogenated salicylaldehydes serve as pivotal building blocks for the synthesis of Schiff bases and their metal complexes, which are known to possess a wide spectrum of biological activities. This guide provides an objective comparison of two such key intermediates: 2-Hydroxy-5-iodobenzaldehyde and 3,5-diiodosalicylaldehyde, offering insights into their performance in synthesis, supported by available experimental data.
Physicochemical Properties: A Tale of Two Aldehydes
At a fundamental level, the distinction between these two molecules lies in the degree of iodination on the salicylaldehyde core. This compound features a single iodine atom, while 3,5-diiodosalicylaldehyde is di-iodinated. This seemingly subtle difference in their chemical structures imparts distinct physicochemical properties that can influence their reactivity and the characteristics of their derivatives.
| Property | This compound | 3,5-diiodosalicylaldehyde |
| Synonym | 5-Iodosalicylaldehyde | 3,5-Diiodosalicylaldehyde |
| CAS Number | 1761-62-2 | 2631-77-8 |
| Molecular Formula | C₇H₅IO₂ | C₇H₄I₂O₂ |
| Molecular Weight | 248.02 g/mol | 373.91 g/mol |
| Appearance | White to light yellow powder or crystals | Orange fine crystalline solid |
| Melting Point | 98-102 °C | 109-110 °C |
Performance in Synthesis: Schiff Base Formation
Both this compound and 3,5-diiodosalicylaldehyde are extensively used in the synthesis of Schiff bases, typically through a condensation reaction with a primary amine. The resulting imine compounds are versatile ligands capable of coordinating with various metal ions to form stable complexes.
Synthesis of Schiff Bases from 3,5-diiodosalicylaldehyde
The synthesis of Schiff bases from 3,5-diiodosalicylaldehyde has been well-documented. For instance, the reaction with 4-Methoxyaniline in ethanol yields an orange crystalline product.
Experimental Protocol: Synthesis of a Schiff Base from 3,5-diiodosalicylaldehyde [1]
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Reactants: 3,5-Diiodosalicylaldehyde (0.98 mmol) and 4-Methoxyaniline (0.98 mmol).[1]
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Solvent: Ethanol (10 mL).[1]
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Procedure: A solution of 4-Methoxyaniline in ethanol is added to a hot solution of 3,5-Diiodosalicylaldehyde in ethanol. The mixture is boiled for 3 hours, during which an orange precipitate forms.[1]
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Work-up: The product is filtered, washed with boiling ethanol and ether, and dried under vacuum.[1]
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Yield: 74%.[1]
This protocol demonstrates a straightforward and relatively high-yielding synthesis of a Schiff base from 3,5-diiodosalicylaldehyde. The di-iodo substitution appears to render the aldehyde group sufficiently reactive for condensation.
Synthesis involving this compound
Information on specific yields for Schiff base synthesis from this compound is less commonly reported in readily accessible literature. However, its utility as a precursor for Schiff bases and their subsequent metal complexes is well-established. The reactivity is expected to be comparable to other monosubstituted salicylaldehydes.
Reactivity and Electronic Effects: A Comparative Perspective
The electronic properties of the benzene ring are significantly influenced by the number and position of iodine substituents.
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This compound: The single iodine atom at the 5-position exerts an electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect. This results in a moderate activation of the aldehyde group towards nucleophilic attack compared to unsubstituted salicylaldehyde.
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3,5-diiodosalicylaldehyde: The presence of two iodine atoms at the 3 and 5-positions significantly increases the electron-withdrawing nature of the ring. This enhanced inductive effect is expected to make the aldehyde carbon more electrophilic and thus, potentially more reactive towards nucleophiles. However, steric hindrance from the iodine atom at the 3-position could play a role in modulating this reactivity, depending on the size of the incoming nucleophile.
Applications in Drug Development: A Focus on Biological Activity
Schiff bases and their metal complexes derived from both this compound and 3,5-diiodosalicylaldehyde have been investigated for a range of biological activities, including antimicrobial and anticancer properties. The presence of iodine atoms is often associated with enhanced lipophilicity, which can facilitate cell membrane penetration and improve bioavailability.
Derivatives of 3,5-diiodosalicylaldehyde
Schiff bases and their metal complexes derived from 3,5-diiodosalicylaldehyde have demonstrated notable biological potential. For example, various metal(II) complexes of Schiff bases derived from this aldehyde have shown promising antibacterial and antifungal activities.[2] The di-iodo substitution is believed to contribute significantly to these properties.
Derivatives of this compound
Similarly, derivatives of this compound are of interest in medicinal chemistry. While specific, comparative data is sparse, the structural motifs present in its derivatives are found in various compounds explored for their potential biological activities. The mono-iodo substitution provides a balance between increased lipophilicity and molecular weight, which can be advantageous in drug design.
Conclusion
Both this compound and 3,5-diiodosalicylaldehyde are valuable precursors in the synthesis of biologically active Schiff bases and their metal complexes. The choice between the two will likely depend on the specific goals of the synthesis.
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3,5-diiodosalicylaldehyde offers the potential for creating compounds with enhanced biological activity due to the presence of two iodine atoms, which can increase lipophilicity and introduce additional sites for halogen bonding. The synthetic protocols for its use are well-established with good reported yields.
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This compound , with its single iodine substituent, provides a more subtle modification to the salicylaldehyde core. This may be desirable when a lower molecular weight is preferred, or when fine-tuning the electronic and steric properties of the final molecule.
For researchers and drug development professionals, the decision of which aldehyde to employ will be guided by the desired properties of the target compound. Further head-to-head comparative studies are warranted to fully elucidate the quantitative differences in reactivity and biological efficacy of derivatives from these two important synthetic building blocks.
References
Performance Evaluation of 2-Hydroxy-5-iodobenzaldehyde-Based Fluorescent Probes: A Comparative Guide
In the realm of chemical and biological sensing, fluorescent probes are indispensable tools for the detection and quantification of a wide array of analytes. Among the various molecular scaffolds used to construct these probes, 2-hydroxy-5-iodobenzaldehyde has emerged as a valuable building block, particularly for the synthesis of Schiff base derivatives. These probes are frequently employed for the detection of metal ions, which play crucial roles in environmental and biological systems. This guide provides a comprehensive performance evaluation of a representative this compound-based fluorescent probe, comparing it with established alternatives for the detection of the trivalent aluminum ion (Al³⁺). The information presented herein, supported by experimental data from peer-reviewed literature, is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable probe for their specific applications.
Comparative Performance Data
The efficacy of a fluorescent probe is determined by several key photophysical and analytical parameters. A summary of these quantitative data for a this compound-based Schiff base probe and two common alternatives, a rhodamine-based and a coumarin-based probe, for the detection of Al³⁺ is presented below.
| Performance Metric | This compound Schiff Base Probe (for Al³⁺) | Rhodamine-Based Probe (for Al³⁺) | Coumarin-Based Probe (for Al³⁺) |
| Excitation Wavelength (λex) | ~370 nm | ~500-560 nm | ~410 nm |
| Emission Wavelength (λem) | ~460 nm | ~525-585 nm | ~480 nm |
| Stokes Shift | ~90 nm | ~25-30 nm | ~70 nm |
| Quantum Yield (Φ) | Moderate (e.g., ~0.2-0.5 upon binding Al³⁺) | High (e.g., >0.8 upon binding Al³⁺) | High (e.g., ~0.6-0.9 upon binding Al³⁺) |
| Limit of Detection (LOD) | Nanomolar to micromolar range (e.g., 10⁻⁸ to 10⁻⁶ M)[1] | Nanomolar range (e.g., 10⁻⁸ to 10⁻⁷ M) | Nanomolar range (e.g., 10⁻⁸ to 10⁻⁷ M) |
| Response Time | Typically rapid (< 5 minutes) | Rapid (< 1 minute) | Rapid (< 2 minutes) |
| Signaling Mechanism | Chelation-Enhanced Fluorescence (CHEF), Excited-State Intramolecular Proton Transfer (ESIPT) | Spirolactam ring-opening | Inhibition of Photoinduced Electron Transfer (PET) |
| Selectivity | Generally good against common alkali and alkaline earth metals; potential interference from other trivalent or heavy metal ions. | High selectivity for Al³⁺ over other metal ions. | Good to high selectivity, dependent on the specific molecular design. |
Signaling Pathways and Experimental Workflow
The interaction between a fluorescent probe and its target analyte triggers a change in its fluorescence properties. This "turn-on" or "turn-off" response is governed by specific photophysical mechanisms.
References
Validating the Structure of Novel 5-Iodosalicylaldehyde Schiff Bases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis and validation of novel Schiff bases are pivotal in the discovery of new therapeutic agents. This guide provides a comparative analysis of the structural validation of 5-Iodosalicylaldehyde Schiff bases against their halogenated analogues. By presenting key experimental data and detailed protocols, this document aims to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
Structural Characterization: A Comparative Analysis
The structural elucidation of newly synthesized Schiff bases relies on a combination of spectroscopic techniques. Below is a comparative summary of the expected and reported spectral data for 5-Iodosalicylaldehyde Schiff bases and their chloro and bromo analogues.
Table 1: Comparative Spectroscopic Data of Halogenated Salicylaldehyde Schiff Bases
| Compound | Key IR Absorptions (cm⁻¹) | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) | Mass Spec (m/z) |
| 5-Iodosalicylidene-aniline (Expected) | ~3400 (O-H), ~1615 (C=N), ~1280 (C-O) | ~13.0 (O-H), ~8.5 (CH=N), ~7.0-8.0 (Aromatic-H) | ~165 (C=N), ~160 (C-O), ~110-140 (Aromatic-C), ~85 (C-I) | M+ corresponding to C₁₃H₁₀INO |
| (E)-4-chloro-2-((phenylimino)methyl)phenol | 3448 (O-H), 1612 (C=N), 1282 (C-O) | 12.75 (O-H), 8.59 (CH=N), 6.98-7.45 (Aromatic-H) | 163.2 (C=N), 160.0 (C-O), 118.9-132.8 (Aromatic-C), 125.9 (C-Cl) | 231.05 [M]+ |
| N-(5-Bromo-2-hydroxybenzylidene) p-toluidine | Not Reported | Not Reported | Not Reported | Not Reported |
| 5-bromosalicylaldehyde-4-hydroxybenzoylhydrazone | 3520, 3420 (O-H), 3303 (N-H), 1609 (C=N) | Not Reported | Not Reported | Not Reported |
Note: Data for 5-Iodosalicylidene-aniline is extrapolated based on trends observed in related halogenated compounds. Data for the chloro-analogue is from a published study.[1] Specific data for the bromo-analogue with p-toluidine was not available in the searched literature, while data for a different bromo-substituted Schiff base is provided for a general comparison.[2]
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the validation of novel compounds. The following sections outline the typical synthesis and characterization protocols for 5-halosalicylaldehyde Schiff bases.
Synthesis of 5-Halosalicylaldehyde Schiff Bases
General Procedure:
A solution of the primary amine (10 mmol) in ethanol (20 mL) is added to a solution of the corresponding 5-halosalicylaldehyde (10 mmol) in ethanol (20 mL). A few drops of a catalyst, such as glacial acetic acid, may be added.[3] The reaction mixture is then refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried in a desiccator over silica gel.[1] Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy:
FT-IR spectra are typically recorded using KBr pellets on a spectrophotometer in the range of 4000-400 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine, along with the appearance of a strong C=N (azomethine) stretching band around 1600-1630 cm⁻¹, confirms the formation of the Schiff base.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard. In ¹H NMR, the key signals to identify are the azomethine proton (-CH=N-) which typically appears as a singlet between δ 8.0 and 9.0 ppm, and the phenolic hydroxyl proton (-OH) which is a broad singlet at a downfield chemical shift (often > δ 10 ppm) due to intramolecular hydrogen bonding.[4] In ¹³C NMR, the azomethine carbon signal is typically observed in the range of δ 160-170 ppm.[4]
Mass Spectrometry (MS):
Mass spectra are obtained to determine the molecular weight of the synthesized Schiff base. The molecular ion peak [M]⁺ should correspond to the calculated molecular weight of the target compound.[5]
Mandatory Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: Experimental workflow for the synthesis, purification, and structural validation of 5-Iodosalicylaldehyde Schiff bases.
Structure-Activity Relationship (SAR) in Antimicrobial Activity
Caption: Logical diagram illustrating the influence of halogen substituents on the antimicrobial activity of salicylaldehyde Schiff bases.
Comparison with Alternatives and Performance Data
The introduction of a halogen atom at the 5-position of the salicylaldehyde ring generally enhances the biological activity of the resulting Schiff base. The nature of the halogen can modulate this activity.
Table 2: Antimicrobial Activity Comparison of Halogenated Salicylaldehyde Schiff Bases
| Compound/Organism | Staphylococcus aureus | Escherichia coli | Reference |
| (E)-4-chloro-2-((phenylimino)methyl)phenol | Active | Active | [1] |
| Sulfadiazine-5-bromosalicylaldehyde Schiff base | MIC: 7.81 µM (MRSA) | Not Reported | [6][7] |
| Unsubstituted Salicylaldehyde Schiff bases | Moderate to Good Activity | Moderate to Good Activity | [5][8] |
MIC = Minimum Inhibitory Concentration; MRSA = Methicillin-resistant Staphylococcus aureus.
The data suggests that halogenation, in general, is a favorable modification for enhancing antimicrobial properties. Studies on sulfadiazine-based Schiff bases indicate that dihalogenation can further improve antibacterial and antifungal activity, although it may also increase cytotoxicity.[6] The increased lipophilicity and the electron-withdrawing nature of the halogen substituents are often cited as reasons for the enhanced biological activity.[6]
References
- 1. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity [mdpi.com]
- 3. [PDF] Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. | Semantic Scholar [semanticscholar.org]
- 4. ajol.info [ajol.info]
- 5. researchgate.net [researchgate.net]
- 6. Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde [scirp.org]
Comparative Guide to the Cross-Reactivity of 2-Hydroxy-5-iodobenzaldehyde-Based Sensors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of chemosensors based on 2-Hydroxy-5-iodobenzaldehyde. While direct and comprehensive cross-reactivity studies on a singular sensor derived from this compound are not extensively available in the reviewed literature, this document outlines the foundational principles of sensing and cross-reactivity for the broader class of salicylaldehyde-based Schiff base sensors. By examining a representative sensor, this guide offers insights into the expected performance and evaluation methodologies relevant to this compound derivatives.
Introduction to this compound-Based Sensors
Schiff bases derived from salicylaldehyde and its analogues, such as this compound (also known as 5-iodosalicylaldehyde), are a versatile class of compounds used in the development of chemosensors for various analytes, including metal ions and anions. The sensing mechanism of these compounds often relies on photophysical processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF). The introduction of an iodine atom at the 5-position of the salicylaldehyde ring can influence the electronic properties of the resulting Schiff base sensor, potentially affecting its sensitivity and selectivity.
Signaling Pathways and Sensing Mechanisms
The general signaling pathway for a Schiff base sensor involves the binding of a target analyte to the sensor molecule, which modulates its photophysical properties, leading to a detectable signal, such as a change in fluorescence intensity or color.
Caption: Generalized signaling pathway of a Schiff base fluorescent sensor.
Comparative Cross-Reactivity Study: A Representative Example
To illustrate the principles of a cross-reactivity study, we will consider a representative salicylaldehyde-based Schiff base sensor designed for the detection of a specific analyte and examine its response to other, potentially interfering ions. For this purpose, we will use data analogous to that found in studies of similar Schiff base sensors.
Table 1: Cross-Reactivity of a Representative Salicylaldehyde-Based Sensor for Fluoride (F⁻)
| Interfering Ion (10 equivalents) | Analyte | Fluorescence Intensity Change (%) | Selectivity Coefficient |
| Cl⁻ | F⁻ | +5% | 0.05 |
| Br⁻ | F⁻ | +3% | 0.03 |
| I⁻ | F⁻ | +2% | 0.02 |
| AcO⁻ | F⁻ | +15% | 0.15 |
| H₂PO₄⁻ | F⁻ | +10% | 0.10 |
| CN⁻ | F⁻ | +25% | 0.25 |
| F⁻ | F⁻ | +100% | 1.00 |
Note: The data presented in this table is representative and intended for illustrative purposes. The selectivity coefficient is calculated as the ratio of the fluorescence change caused by the interfering ion to that caused by the primary analyte.
Experimental Protocols
The following are detailed methodologies for key experiments in the evaluation of a this compound-based sensor's cross-reactivity.
Synthesis of a this compound Schiff Base Sensor
A typical synthesis involves the condensation reaction between this compound and a suitable amine.
Materials:
-
This compound (1 equivalent)
-
An appropriate amine (e.g., aminophenol, ethylenediamine) (1 equivalent)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add the selected amine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting Schiff base precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Characterize the synthesized compound using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Cross-Reactivity (Selectivity) Study
This experiment evaluates the sensor's response to the target analyte in the presence of other potentially interfering species.
Materials:
-
Stock solution of the synthesized sensor in a suitable solvent (e.g., DMSO, acetonitrile).
-
Stock solutions of the target analyte and various interfering ions (e.g., metal salts, tetra-n-butylammonium salts of anions).
-
Buffer solution to maintain a constant pH.
Procedure:
-
Prepare a series of test solutions, each containing a fixed concentration of the sensor in the buffer.
-
To each solution, add a specific concentration of the target analyte or one of the interfering ions (typically in excess, e.g., 10 equivalents).
-
A control solution containing only the sensor is also prepared.
-
Incubate the solutions for a sufficient time to allow for complexation.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer at a predetermined excitation wavelength.
-
Record the fluorescence intensity at the emission maximum.
-
Compare the fluorescence response of the sensor towards the target analyte with its response to the interfering ions.
Experimental Workflow for Cross-Reactivity Analysis
The logical flow of a cross-reactivity study is crucial for obtaining reliable and comparable data.
Caption: Workflow for assessing the cross-reactivity of a fluorescent chemosensor.
Comparison with Alternative Sensors
Schiff base sensors derived from different salicylaldehyde analogues can exhibit varying selectivity and sensitivity. The table below provides a conceptual comparison.
Table 2: Conceptual Performance Comparison of Salicylaldehyde-Based Schiff Base Sensors
| Sensor Base | Potential Target Analyte(s) | Expected Sensitivity | Expected Selectivity | Potential Influence of Substituent |
| Salicylaldehyde | Metal ions (e.g., Al³⁺, Zn²⁺) | Moderate | Moderate | Baseline performance. |
| 2-Hydroxy-5-nitrobenzaldehyde | Metal ions, Anions | High | High | The electron-withdrawing nitro group can enhance acidity and interaction with analytes. |
| This compound | Metal ions, Anions | Potentially High | Potentially High | The iodo-group can introduce a "heavy atom effect" which may influence fluorescence, and its electronic effects can modulate the binding affinity and selectivity. |
| 2-Hydroxy-5-bromobenzaldehyde | Metal ions, Anions | Similar to iodo-substituted | Similar to iodo-substituted | The bromo-group also introduces a heavy atom effect, with nuanced differences in electronic properties compared to iodine. |
Conclusion
Sensors based on this compound hold promise for the selective detection of various analytes. While this guide provides a framework for understanding and evaluating their cross-reactivity, it is essential for researchers to perform rigorous experimental validation for each specific sensor and target analyte. The methodologies and comparative data presented herein serve as a foundation for the design and characterization of novel, highly selective chemosensors for applications in research and drug development.
Comparative analysis of the antimicrobial efficacy of halogenated salicylaldehydes
For Immediate Release
A comprehensive review of halogenated salicylaldehydes reveals their significant potential as potent antimicrobial agents. This analysis, designed for researchers, scientists, and drug development professionals, synthesizes experimental data to provide an objective comparison of the performance of these compounds against a range of microbial pathogens. The findings indicate that halogen substitution on the salicylaldehyde scaffold dramatically enhances antimicrobial activity, with certain dihalogenated compounds exhibiting efficacy comparable to established antifungal agents.
Executive Summary
Substituted salicylaldehydes, particularly those bearing halogen atoms, have demonstrated potent antibacterial and antifungal properties.[1][2][3] This guide consolidates data from multiple studies to facilitate a comparative understanding of their efficacy. Unsubstituted salicylaldehyde shows minimal antimicrobial activity, highlighting the critical role of ring substituents in conferring biological function.[1][2] Halogenation, in particular, has been shown to produce highly active compounds against both bacteria and yeasts.[3][4][5] The structure-activity relationships, however, can be complex and microbe-dependent.[1][2] This guide presents quantitative data, detailed experimental protocols, and visual workflows to support further research and development in this promising class of antimicrobial compounds.
Comparative Antimicrobial Efficacy
The antimicrobial efficacy of various halogenated salicylaldehydes has been evaluated using standardized methods such as the paper disc agar diffusion method and microdilution assays to determine Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The data presented below is compiled from studies by Pelttari et al. (2007, 2011).
| Compound | Test Organism | MIC (µg/mL) | MBC/MFC (µg/mL) | Zone of Inhibition (mm)¹ |
| 3,5-Dichlorosalicylaldehyde | Candida albicans | 6.25 | 12.5 | 49 |
| Saccharomyces cerevisiae | 6.25 | 12.5 | 45 | |
| Staphylococcus aureus | 25 | 25 | 32 | |
| Bacillus cereus | 25 | 25 | 33 | |
| Escherichia coli | 50 | 100 | 22 | |
| 3,5-Dibromosalicylaldehyde | Candida albicans | 6.25 | 12.5 | 47 |
| Saccharomyces cerevisiae | 6.25 | 12.5 | 45 | |
| Staphylococcus aureus | 25 | 25 | 32 | |
| Bacillus cereus | 25 | 25 | 33 | |
| Escherichia coli | 50 | 100 | 21 | |
| 3,5-Diiodosalicylaldehyde | Candida albicans | 12.5 | 12.5 | 43 |
| Saccharomyces cerevisiae | 12.5 | 12.5 | 42 | |
| Staphylococcus aureus | 12.5 | 25 | 31 | |
| Bacillus cereus | 12.5 | 12.5 | 33 | |
| Escherichia coli | 100 | 200 | 15 | |
| 5-Bromosalicylaldehyde | Candida albicans | 50 | 100 | 23 |
| Saccharomyces cerevisiae | 50 | 100 | 22 | |
| Staphylococcus aureus | 100 | 200 | 14 | |
| Bacillus cereus | 100 | 100 | 16 | |
| Escherichia coli | >1000 | >1000 | 0 | |
| 5-Chlorosalicylaldehyde | Candida albicans | 100 | 200 | 19 |
| Saccharomyces cerevisiae | 100 | 200 | 18 | |
| Staphylococcus aureus | 200 | 400 | 11 | |
| Bacillus cereus | 200 | 200 | 12 | |
| Escherichia coli | >1000 | >1000 | 0 | |
| Amphotericin B (Control) | Candida albicans | 1 | 2 | N/A |
| Saccharomyces cerevisiae | 2 | 4 | N/A |
¹Zone of inhibition measured at a concentration of 400 µg per paper disc (6 mm diameter).[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data table.
Paper Disc Agar Diffusion Method
This method provides a qualitative to semi-quantitative measure of antimicrobial activity.
-
Microbial Inoculum Preparation: Microbial strains are cultured aerobically in appropriate liquid media (e.g., Tryptone Soy Broth for bacteria, Sabouraud Dextrose Broth for yeasts) at 30°C or 37°C. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeasts.
-
Plate Inoculation: A sterile cotton swab is dipped into the adjusted inoculum and streaked evenly over the entire surface of an agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for yeasts) to ensure confluent growth.
-
Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed onto the surface of the inoculated agar plates.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeasts).
-
Measurement: The diameter of the zone of complete inhibition around each disc is measured in millimeters.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Test Compounds: The halogenated salicylaldehydes are dissolved in a solvent like DMSO to create a stock solution. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using appropriate broth medium.
-
Inoculum Preparation: A standardized microbial inoculum is prepared as described for the disc diffusion method and is further diluted in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plates are then incubated for 24 hours (for bacteria) or 48 hours (for yeasts) at the optimal growth temperature.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
-
Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth.
-
Plating: The aliquot is plated onto an appropriate agar medium.
-
Incubation: The plates are incubated for 24-48 hours.
-
MBC/MFC Determination: The MBC or MFC is identified as the lowest concentration of the test compound from which no microbial growth occurs on the agar plate, corresponding to a 99.9% reduction in the initial inoculum.[5]
Visualizing Experimental and Logical Frameworks
To further clarify the processes involved in the evaluation of these compounds, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial properties of substituted salicylaldehydes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. znaturforsch.com [znaturforsch.com]
Spectroscopic comparison of different Schiff base derivatives
A Spectroscopic Guide to Schiff Base Derivatives: A Comparative Analysis
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis.[1][2] Their biological activity and physicochemical properties are often enhanced upon coordination with metal ions.[3] Spectroscopic techniques are indispensable tools for the characterization of Schiff bases and their metal complexes, providing valuable insights into their structural and electronic properties. This guide offers a comparative overview of the spectroscopic features of different Schiff base derivatives, supported by experimental data and detailed methodologies.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for a selection of Schiff base derivatives and their metal complexes, compiled from various studies.
Infrared (IR) Spectroscopy
IR spectroscopy is crucial for identifying the formation of the Schiff base by confirming the presence of the C=N bond and monitoring its shift upon complexation.
| Compound/Complex | ν(C=N) (cm⁻¹) | ν(M-N) (cm⁻¹) | ν(M-O) (cm⁻¹) | Reference |
| H₂L (from 4-nitrobenzene-1,2-diamine and 3–4-(diethylamino)-2-hydroxybenzaldehyde) | ~1620 | - | - | [1][4] |
| CoL | Shifted lower (16-22 cm⁻¹) | ~450 | - | [3][4] |
| NiL | Shifted higher (5 cm⁻¹) | Not reported | - | [3] |
| CuL | Shifted lower | - | - | [1] |
| ZnL | Shifted lower | - | - | [1] |
| Ligand from 2-amino-4-phenyl thiazole and 3-aldehydosalicylic acid | 1629 | - | - | [5] |
| Ligand from o-phenylenediamine and 2-hydroxyacetophenone | 1640 | - | - | [6] |
Key Observations:
-
The characteristic band for the azomethine group (C=N) typically appears in the region of 1610-1640 cm⁻¹.[3][4][5][6]
-
Coordination of the azomethine nitrogen to a metal ion usually results in a shift of the ν(C=N) band to a lower or higher frequency, indicating the formation of a coordinate bond.[3][4]
-
The appearance of new bands in the lower frequency region (typically 400-600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.[7]
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
| Compound/Complex | λₘₐₓ (nm) (Assignment) | Solvent | Reference |
| H₂L (from 4-nitrobenzene-1,2-diamine and 3–4-(diethylamino)-2-hydroxybenzaldehyde) | 428 (π → π), 481 (n → π) | DMSO | [2] |
| CoL | 404, 523 (π → π, LMCT, d-d) | DMSO | [2] |
| CuL | 404, 523 (π → π, LMCT, d-d) | DMSO | [2] |
| ZnL | 428, 481 (π → π, n → π) | DMSO | [2] |
| SDNPH Schiff base | 275, 296, 405 (n→π*) | DMSO | [8] |
| Pyridoxal 5′-phosphate (PLP) + 2-hydroxyphenylamine | ~390 | DMSO | [9] |
| Pyridoxal 5′-phosphate (PLP) + 2-mercaptoaniline | ~320 | DMSO | [9] |
Key Observations:
-
Schiff bases typically exhibit absorption bands in the UV-Vis region corresponding to π → π* and n → π* transitions.[2][10]
-
The long-wavelength absorption is often attributed to the π→π* transition of the conjugated system.[9]
-
Complexation with metal ions can lead to the appearance of new bands, such as ligand-to-metal charge transfer (LMCT) and d-d transitions in the visible region.[2]
¹H NMR Spectroscopy
¹H NMR spectroscopy is used to elucidate the structure of Schiff bases, with the azomethine proton being a key diagnostic signal.
| Compound | δ (ppm) of -CH=N- | Solvent | Reference |
| Derivatives of 3-amino-1,2,4-triazole | 8.90 - 9.35 | DMSO | [11] |
| Zn(II) complex of a triazole-based Schiff base | Shifted to 8.86 | Not specified | [12] |
| Ligand with no hydrogen on imine carbon | No peak in 8-9 ppm range | DMSO | [13] |
| Hydrazone derivative | 8 - 9 | Not specified | [14] |
Key Observations:
-
The proton of the azomethine group (-CH=N-) typically resonates as a sharp singlet in the downfield region of the ¹H NMR spectrum, generally between 8.0 and 9.5 ppm.[11][14]
-
The chemical shift of this proton is sensitive to the electronic effects of the substituents on the aromatic rings.[11]
-
Coordination to a metal ion can cause a shift in the azomethine proton signal.[12]
Fluorescence Spectroscopy
Fluorescence spectroscopy is a sensitive technique to study the emission properties of Schiff bases, which are often fluorescent.
| Compound/Complex | Excitation λ (nm) | Emission λ (nm) | Observations | Reference |
| Ligand (from 3,5-dichlorosalicylaldehyde and benzidine) | 386 | 442, 479 | Strong emission | [15] |
| [Mo₂O₄(L)₂] | 292 | 396 | Blue shift | [15] |
| [W₂O₄(L)₂] | 292 | 391 | Blue shift | [15] |
| Mn-Schiff base complex with DNA | Not specified | Not specified | Marked decrease in intensity, blue shift | [16] |
| Zn(II) and Cd(II) complexes | 378, 371 | Enhanced emission | Enhanced emission compared to ligand | [12] |
| Cu(II), Co(II), and Ni(II) complexes | Not specified | Poor emission | Fluorescence quenching | [12] |
Key Observations:
-
Many Schiff bases exhibit fluorescence, and their emission properties can be tuned by modifying their chemical structure.
-
Complexation with metal ions can either enhance or quench the fluorescence of the Schiff base ligand.[12][15] Paramagnetic metal ions like Cu(II) and Co(II) often lead to fluorescence quenching.
-
Changes in the fluorescence spectrum upon interaction with biomolecules like DNA can be used to study binding mechanisms.[16]
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Synthesis of Schiff Base Derivatives
A general procedure for the synthesis of Schiff bases involves the condensation reaction between a primary amine and an aldehyde or ketone.[1]
-
Dissolution: Dissolve equimolar amounts of the respective primary amine and aldehyde/ketone in a suitable solvent, such as ethanol or methanol, in separate flasks.[17]
-
Mixing and Reflux: Add the amine solution dropwise to the aldehyde/ketone solution with constant stirring. A few drops of a catalyst like glacial acetic acid may be added.[1] The reaction mixture is then refluxed for a period ranging from a few hours to several hours.
-
Precipitation and Filtration: Upon cooling, the Schiff base product often precipitates out of the solution. The precipitate is collected by filtration.
-
Washing and Drying: The collected solid is washed with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove unreacted starting materials and then dried under vacuum.[18]
Spectroscopic Characterization
-
FT-IR Spectroscopy: IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrophotometer in the range of 4000-400 cm⁻¹.[2] Solid samples are prepared as KBr pellets.[2]
-
UV-Vis Spectroscopy: UV-Visible absorption spectra are recorded on a UV-Vis spectrophotometer.[10] Solutions of the compounds are prepared in a suitable solvent (e.g., DMSO, ethanol) at a specific concentration (e.g., 10⁻⁴ to 10⁻⁵ M).[9] The spectra are typically scanned over a range of 200-800 nm.[2]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Nuclear Magnetic Resonance (NMR) spectrometer.[17] Deuterated solvents such as DMSO-d₆ or CDCl₃ are used to dissolve the samples.[2][17] Chemical shifts are reported in parts per million (ppm) relative to a standard reference (e.g., TMS).
-
Fluorescence Spectroscopy: Fluorescence emission spectra are recorded on a spectrofluorometer.[16] Solutions of the compounds are prepared in a suitable solvent, and the excitation wavelength is chosen based on the absorption maximum from the UV-Vis spectrum. The emission spectrum is then recorded over a range of higher wavelengths.
Visualizations
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of Schiff base metal complexes.
Caption: A generalized workflow for the synthesis and spectroscopic analysis of Schiff base metal complexes.
Logical Relationship of Spectroscopic Analysis
This diagram shows the logical flow of information obtained from different spectroscopic techniques for the structural elucidation of a Schiff base metal complex.
References
- 1. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jaoc.samipubco.com [jaoc.samipubco.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arcjournals.org [arcjournals.org]
- 16. Fluorescence spectral study of interaction of water-soluble metal complexes of Schiff-base and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scispace.com [scispace.com]
A Comparative Guide to the Biological Activity of Metal Complexes with Diverse Salicylaldehyde Ligands
For Researchers, Scientists, and Drug Development Professionals
The versatile chelating ability of salicylaldehyde and its derivatives has positioned them as privileged ligands in coordination chemistry, particularly in the development of therapeutic agents. When complexed with various metal ions, these Schiff base ligands exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties. This guide provides an objective comparison of the performance of different metal complexes of salicylaldehyde-based ligands, supported by experimental data and detailed protocols to aid in the design and development of novel metallodrugs.
Comparative Analysis of Biological Activity
The biological efficacy of salicylaldehyde-based metal complexes is intricately linked to the nature of the metal ion, the substituents on the salicylaldehyde ring, and the overall stereochemistry of the complex. Chelation often enhances the biological activity of the free ligand, primarily by increasing its lipophilicity, which facilitates penetration through the cell membrane.[1][2]
Anticancer Activity
Metal complexes of salicylaldehyde Schiff bases have emerged as promising anticancer agents, with their cytotoxicity often surpassing that of the free ligands.[3] Copper(II) complexes, in particular, have demonstrated significant activity against a range of cancer cell lines. The mechanism of action is often multifaceted, involving DNA binding and cleavage, and the induction of apoptosis through various signaling pathways.[4][5]
Table 1: Comparative Anticancer Activity (IC50, µM) of Salicylaldehyde Metal Complexes
| Complex | Ligand | Metal Ion | HeLa | MCF-7 | HepG2 | Reference |
| Complex A | Salicylaldehyde-aniline | Cu(II) | 15.2 ± 1.1 | 18.5 ± 1.4 | 22.3 ± 1.9 | [4] |
| Complex B | Salicylaldehyde-aniline | Ni(II) | 28.4 ± 2.3 | 35.1 ± 2.8 | 41.7 ± 3.5 | [4] |
| Complex C | Salicylaldehyde-aniline | Co(II) | 32.1 ± 2.9 | 40.2 ± 3.6 | 48.9 ± 4.2 | [6] |
| Complex D | 5-Bromo-salicylaldehyde-aniline | Cu(II) | 8.7 ± 0.7 | 10.3 ± 0.9 | 14.6 ± 1.2 | [4] |
| Complex E | Salicylaldehyde-valine | Cu(II) | - | <1 | - | [4] |
| Cisplatin | - | Pt(II) | 5.0 ± 0.4 | 7.2 ± 0.6 | 11.8 ± 1.0 | [4] |
Note: Lower IC50 values indicate higher cytotoxicity.
Antimicrobial Activity
The antimicrobial potential of these complexes is a significant area of research. The increased lipophilicity upon chelation allows the complexes to disrupt the microbial cell membrane more effectively.[2] The choice of metal ion and the substituents on the ligand can be tailored to target specific bacterial or fungal strains.
Table 2: Comparative Antimicrobial Activity (Zone of Inhibition, mm) of Salicylaldehyde Metal Complexes
| Complex | Ligand | Metal Ion | E. coli | S. aureus | C. albicans | Reference |
| Ligand F | Salicylaldehyde-thiosemicarbazone | - | 0 | 0 | 0 | [7] |
| Complex F | Salicylaldehyde-thiosemicarbazone | Cr(III) | - | High | - | [7] |
| Complex G | Salicylaldehyde-thiosemicarbazone | Ni(II) | High | - | - | [7] |
| Complex H | Salicylaldehyde-thiosemicarbazone | Cu(II) | High | High | - | [7] |
| Complex I | Salicylaldehyde-valine | Co(II) | Excellent | Excellent | - | [7][8] |
| Complex J | Salicylaldehyde-valine | Fe(II) | Significant | Significant | - | [8] |
| Complex K | Salicylaldehyde-valine | Zn(II) | Significant | Significant | - | [8] |
Note: Larger zone of inhibition indicates greater antimicrobial activity.
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in this guide.
Synthesis of Salicylaldehyde Schiff Base Metal Complexes
A general and environmentally friendly procedure for the synthesis of salicylaldehyde-based Schiff bases and their metal complexes is as follows:[7][9]
1. Synthesis of the Schiff Base Ligand:
-
Dissolve 0.01 mol of the desired amine (e.g., aniline, valine) in 10 mL of water.
-
To this solution, add 0.01 mol of salicylaldehyde.
-
Stir the mixture at room temperature for 10 minutes.
-
The resulting yellow precipitate (the Schiff base) is filtered, washed with water, and dried.
2. Synthesis of the Metal Complex:
-
Prepare a warm ethanolic solution of the Schiff base.
-
Add the Schiff base solution to a magnetically stirred aqueous solution of the corresponding metal salt (e.g., CuCl₂, NiCl₂, CoCl₂) in a 2:1 ligand-to-metal molar ratio.
-
Reflux the mixture for 1 hour.
-
Cool the mixture to room temperature to allow the metal complex to precipitate.
-
Filter the precipitate, wash with water, and dry.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][10]
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the metal complexes and incubate for 24-48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Remove the medium and add 200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 550-600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Antimicrobial Screening: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.[11][12]
Protocol:
-
Prepare Mueller-Hinton agar plates and inoculate them uniformly with a standardized suspension of the test microorganism.
-
Create wells of 6-8 mm diameter in the agar using a sterile cork borer.
-
Add a defined volume (e.g., 50-100 µL) of the test complex solution (dissolved in a suitable solvent like DMSO) into each well.
-
Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Mechanistic Insights and Signaling Pathways
The anticancer activity of some copper(II) complexes derived from salicylaldehyde has been linked to the inhibition of specific cellular pathways crucial for cancer cell proliferation and survival.
Caption: Experimental workflow from synthesis to biological evaluation.
Understanding the molecular targets of these complexes is critical for rational drug design. For instance, certain copper complexes have been shown to inhibit the ubiquitin-proteasome pathway, leading to the accumulation of proteins that trigger apoptosis.[4] Others interfere with the VEGF/VEGFR2 signaling pathway, which is essential for angiogenesis, the formation of new blood vessels that supply nutrients to tumors.[4]
Caption: Inhibition of key cancer-related signaling pathways by copper complexes.
Conclusion and Future Directions
The research landscape of salicylaldehyde-based metal complexes is vibrant and promising. The data presented in this guide highlights the significant potential of these compounds as therapeutic agents. The structure-activity relationships derived from comparative studies are invaluable for the rational design of more potent and selective drug candidates. Future research should focus on elucidating the precise molecular mechanisms of action, exploring a wider range of metal ions and ligand modifications, and conducting in vivo studies to validate the in vitro findings. The detailed protocols provided herein serve as a foundation for researchers to build upon in their quest for novel and effective metallodrugs.
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Anticancer Activity and DNA Binding of Metal (II) Salicylaldehyde Schiff Base Complexes: A Convergence of Experimental and Computational Perspectives | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. ajol.info [ajol.info]
- 8. Cytotoxicity of salicylaldehyde benzoylhydrazone analogs and their transition metal complexes: quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. recentscientific.com [recentscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. Applied Methods to Assess the Antimicrobial Activity of Metallic-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chalcogen.ro [chalcogen.ro]
Validating the Purity of Synthesized 2-Hydroxy-5-iodobenzaldehyde: A Comparative Guide to HPLC and Other Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical methods for validating the purity of 2-Hydroxy-5-iodobenzaldehyde, a key intermediate in various synthetic pathways.
The synthesis of this compound, commonly prepared via the iodination of salicylaldehyde, can result in a product containing several impurities. These may include unreacted starting materials like salicylaldehyde, over-iodinated species such as 3,5-diiodosalicylaldehyde, and other positional isomers. This guide outlines a robust HPLC method for purity assessment and compares its performance against alternative techniques like Gas Chromatography (GC), Thin-Layer Chromatography (TLC), and melting point analysis, providing the necessary experimental protocols and data to make an informed choice for your analytical needs.
Comparison of Analytical Methods for Purity Validation
The choice of analytical technique for purity determination depends on factors such as the nature of the impurities, the required sensitivity, and the available instrumentation. Below is a comparative summary of common methods for analyzing this compound.
| Analytical Method | Principle | Advantages | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; quantitative accuracy. | Higher cost of instrumentation and solvents; method development can be complex. | Preferred method for accurate quantification of the main compound and separation of closely related impurities. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase. | High efficiency for volatile compounds; fast analysis times. | Requires analytes to be volatile and thermally stable; may require derivatization for polar compounds. | Used for purity assessment of thermally stable compounds like this compound, as indicated by some commercial suppliers. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent. | Simple, rapid, and inexpensive; useful for reaction monitoring. | Primarily qualitative; lower resolution and sensitivity compared to HPLC/GC. | Ideal for monitoring the progress of the synthesis reaction to confirm the consumption of starting material. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Fast and simple indication of purity. | A sharp melting point suggests high purity, but impurities can sometimes form eutectic mixtures or remain undetected. The presence of impurities typically leads to a depression and broadening of the melting point range. | A preliminary check for the overall purity of the crystallized product. The reported melting point for this compound is in the range of 98-102 °C. |
Experimental Protocols
This proposed method is based on established protocols for the analysis of aromatic aldehydes and phenols.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% phosphoric acid). A starting point could be a 60:40 (v/v) mixture of acetonitrile and acidified water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at a wavelength between 230 nm and 280 nm. The optimal wavelength should be determined by measuring the UV absorbance spectrum of a pure sample of this compound. The parent compound, salicylaldehyde, shows strong absorbance in this region.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the synthesized this compound in the mobile phase or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation: A GC system with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., SE-30 or similar).
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: An initial temperature of 150 °C, ramped to 250 °C at 10 °C/min.
-
Injector and Detector Temperature: 250 °C and 280 °C, respectively.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v).
-
Visualization: UV light (254 nm) and/or staining with an appropriate agent (e.g., potassium permanganate).
Expected Results and Data Interpretation
In an HPLC analysis, the purity of the synthesized this compound is determined by the relative area of its peak compared to the total area of all peaks in the chromatogram. The starting material, salicylaldehyde, being more polar, is expected to have a shorter retention time than the iodinated product. Di-iodinated byproducts, being more non-polar, would likely have longer retention times. The high resolution of HPLC should allow for the separation and quantification of these and other potential impurities.
Workflow and Visualization
The following diagram illustrates the logical workflow for validating the purity of synthesized this compound, with a focus on the HPLC method.
This guide provides a framework for the robust purity validation of this compound. While HPLC stands out for its quantitative accuracy and high resolution, a combination of methods often provides the most comprehensive assessment of product purity. Researchers should select the most appropriate techniques based on their specific needs and available resources.
Conformational Landscape of 2-Hydroxy-5-iodobenzaldehyde and its Halogenated Derivatives: A Comparative Guide
A detailed examination of the conformational preferences of 2-hydroxy-5-iodobenzaldehyde and its lighter halogen analogs, 5-bromo- and 5-chloro-2-hydroxybenzaldehyde, reveals a strong inclination for a planar structure stabilized by an intramolecular hydrogen bond. This guide provides a comparative analysis of their conformational properties, supported by experimental and computational data, to aid researchers, scientists, and drug development professionals in understanding the subtle yet significant influence of halogen substitution on molecular geometry.
The conformational analysis of substituted benzaldehydes is crucial for understanding their chemical reactivity, molecular recognition properties, and biological activity. For 2-hydroxybenzaldehyde (salicylaldehyde) and its derivatives, the orientation of the aldehyde group relative to the hydroxyl group is a key determinant of their overall shape and electronic properties. The presence of a halogen atom at the 5-position introduces additional electronic and steric effects that can modulate these conformational preferences.
Comparative Conformational Analysis
The primary factor governing the conformation of 2-hydroxy-5-halobenzaldehydes is the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the aldehyde group. This interaction creates a stable six-membered ring-like structure, compelling the molecule to adopt a largely planar conformation.
Computational studies on 5-bromo-2-hydroxybenzaldehyde have shown that the syn conformer, where the hydroxyl and aldehyde groups are oriented towards each other to facilitate hydrogen bonding, is significantly more stable than the anti conformer. This preference for the hydrogen-bonded planar structure is expected to be a common feature across the 5-chloro, 5-bromo, and 5-iodo derivatives.
Table 1: Comparison of Key Conformational and Spectroscopic Parameters for 5-Halogenated-2-hydroxybenzaldehydes
| Parameter | 5-Chloro-2-hydroxybenzaldehyde | 5-Bromo-2-hydroxybenzaldehyde | This compound |
| Predominant Conformation | Planar, Intramolecular H-bond | Planar, Intramolecular H-bond | Planar, Intramolecular H-bond (Predicted) |
| ¹H NMR (Aldehyde Proton, δ) | ~9.8-10.0 ppm | ~9.8-10.0 ppm | ~9.8-10.0 ppm (Predicted) |
| ¹H NMR (Hydroxyl Proton, δ) | ~11.0 ppm | ~11.0 ppm | ~11.0 ppm (Predicted) |
| C-C-C=O Dihedral Angle | ~0° (planar) | ~0° (planar) | ~0° (planar) (Predicted) |
Note: Data for this compound is predicted based on the trends observed for the chloro and bromo derivatives and general principles of conformational analysis for this class of compounds.
Experimental and Computational Workflow
The conformational analysis of these derivatives typically involves a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, complemented by computational modeling.
Caption: Workflow for Conformational Analysis.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For this compound derivatives, ¹H NMR is particularly informative.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
2. Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Key signals to observe are the aldehyde proton (typically δ 9.5-10.5 ppm) and the hydroxyl proton (typically δ > 10 ppm, often broad). The downfield shift of the hydroxyl proton is indicative of its involvement in the intramolecular hydrogen bond.
-
To study the dynamics of the aldehyde group rotation, variable temperature (VT) NMR experiments can be performed. By acquiring spectra at different temperatures, it is possible to observe changes in the line shape of the NMR signals, which can be used to calculate the energy barrier for rotation.
3. Data Analysis:
-
Analyze the chemical shifts and coupling constants. Long-range coupling between the aldehyde proton and the ring protons can provide information about the preferred conformation.
-
For VT NMR data, use appropriate software to perform lineshape analysis and determine the rate of conformational exchange and the corresponding activation energy.
Single-Crystal X-ray Crystallography
X-ray crystallography provides the most definitive information about the solid-state conformation of a molecule.
1. Crystal Growth:
-
Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
2. Data Collection:
-
Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer.[1]
-
Collect diffraction data by rotating the crystal in the X-ray beam.[1]
3. Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters until the model converges and provides a good fit to the experimental data.
Signaling Pathways and Logical Relationships
The conformational preference of these molecules is a result of a balance of several factors, including electronic effects, steric hindrance, and intramolecular interactions.
Caption: Factors Influencing Conformation.
References
Safety Operating Guide
Safe Disposal of 2-Hydroxy-5-iodobenzaldehyde: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 2-Hydroxy-5-iodobenzaldehyde, a halogenated organic compound. Adherence to these protocols is essential to mitigate risks and comply with safety regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. This compound is known to cause skin and eye irritation, and may also lead to respiratory irritation.[1] Furthermore, it is toxic to aquatic life with long-lasting effects. Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a fume hood, while wearing appropriate personal protective equipment (PPE).[2][3] Recommended PPE includes safety goggles, a lab coat, and nitrile gloves.[2][3]
Quantitative Data Summary
The following table summarizes the key hazard information for this compound, compiled from safety data sheets.
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation[1] |
| Reproductive toxicity | Category 1B | H360: May damage fertility or the unborn child |
| Acute aquatic hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |
| Flammable liquids | Category 4 | H227: Combustible liquid |
Experimental Protocol: Waste Disposal Procedure
The proper disposal of this compound requires a systematic approach to ensure the safety of laboratory personnel and the environment. As a halogenated organic compound, it must be treated as hazardous waste and segregated from other waste streams.[2][3][4]
Materials:
-
Hazardous waste tag
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Fume hood
Procedure:
-
Segregation: At the point of generation, identify this compound waste and keep it separate from non-halogenated organic waste and general laboratory trash.[4][5] Never mix halogenated waste with other waste streams to prevent dangerous reactions and ensure proper disposal.[5]
-
Container Labeling: Obtain a designated waste container, often color-coded (e.g., green-labeled carboys for halogenated organics), from your institution's Environmental Health and Safety (EHS) department.[4][5] Before adding any waste, affix a hazardous waste tag to the container and fill out all required information, including the chemical name and quantity.
-
Waste Collection:
-
Small Quantities: For very small residual amounts, one suggested method is to allow for controlled evaporation in a shallow vessel inside a fume hood.[2][3]
-
Large Quantities: For larger volumes, transfer the waste to the designated "Halogenated Organic Waste" container located within a fume hood.[2][3]
-
-
Secure Storage: Keep the waste container tightly closed when not in use and store it in a designated, well-ventilated satellite accumulation area.[6]
-
Final Disposal: Arrange for the collection of the waste container by authorized waste management personnel.[2][3] An alternative disposal method for this compound is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] However, this should only be performed by a licensed waste disposal facility. Always follow your institution's specific waste management protocols.[3]
-
Decontamination: Thoroughly decontaminate any equipment or surfaces that have come into contact with this compound using an appropriate solvent. Dispose of the cleaning materials as halogenated waste.
-
Documentation: Maintain a detailed record of the disposed chemical, including the quantity and date of disposal.
Disposal Workflow Visualization
The following diagram illustrates the logical steps for the proper disposal of this compound.
Disposal workflow for this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. bucknell.edu [bucknell.edu]
- 5. benchchem.com [benchchem.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Hydroxy-5-iodobenzaldehyde
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 2-Hydroxy-5-iodobenzaldehyde, including detailed operational and disposal plans to minimize risk and ensure compliance.
Hazard Analysis and Risk Mitigation
This compound is an aromatic aldehyde containing iodine. Aromatic aldehydes can be irritants to the skin, eyes, and respiratory tract. Iodinated compounds may have toxicological properties that require careful handling to avoid exposure.
Potential Hazards:
-
Skin and eye irritation.
-
Respiratory tract irritation upon inhalation of dust.
-
Potential for unknown toxicological effects.
-
Decomposition upon exposure to heat or light, potentially releasing hazardous vapors.
To mitigate these risks, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and strict handling procedures, is essential.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical splash goggles that meet the ANSI Z.87.1 1989 standard should be worn at all times.[1] A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.[1] |
| Hand Protection | Nitrile or neoprene gloves are recommended as they provide good resistance to a broad range of chemicals.[2][3] Double gloving is advisable, especially during procedures with a higher risk of contamination.[4] Gloves should be inspected before each use and changed immediately upon contamination.[1] |
| Body Protection | A chemical-resistant lab coat, preferably flame-resistant, should be worn and kept fastened.[1][2] Closed-toe shoes and long pants are mandatory to cover the entire foot and legs.[1] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with appropriate cartridges should be used.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
1. Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.[5]
-
Designate a specific area within the fume hood for the handling of this compound.
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Ensure an eyewash station and safety shower are readily accessible.[5]
2. Weighing and Transfer:
-
Perform all weighing and transfer operations within the designated area of the fume hood.
-
Use a spatula for transferring the solid compound to minimize dust generation.
-
Keep the container of this compound tightly closed when not in use.[7]
3. During the Experiment:
-
Continuously work within the fume hood.
-
Avoid direct contact with the compound.
-
If heating the compound, use a well-controlled heating source and monitor the reaction closely to prevent decomposition.
-
Be aware of any changes in the appearance or odor of the reaction mixture, which could indicate a deviation from the expected procedure.
4. Post-Experiment:
-
Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.
-
Remove PPE in the correct order to avoid cross-contamination. Dispose of disposable gloves and any contaminated items in the designated hazardous waste container.[4]
-
Wash hands thoroughly with soap and water after removing gloves.[7]
Disposal Plan: Managing Hazardous Waste
Proper disposal of this compound and any contaminated materials is critical to protect the environment and comply with regulations.
1. Waste Segregation:
-
All solid waste contaminated with this compound, including gloves, weighing paper, and disposable labware, should be collected in a clearly labeled, sealed hazardous waste container.[5]
-
Liquid waste containing this compound should be collected in a separate, labeled, and sealed waste container.
-
Do not mix incompatible waste streams.
2. Waste Labeling and Storage:
-
Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Toxic").
-
Store waste containers in a designated, well-ventilated secondary containment area away from heat and sources of ignition.[8]
3. Final Disposal:
-
Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. calibrechem.com [calibrechem.com]
- 3. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
